molecular formula C5H7NOS B1252200 (2-Methyl-1,3-thiazol-5-yl)methanol CAS No. 56012-38-5

(2-Methyl-1,3-thiazol-5-yl)methanol

Cat. No.: B1252200
CAS No.: 56012-38-5
M. Wt: 129.18 g/mol
InChI Key: UGNOVENEUBRGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-1,3-thiazol-5-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C5H7NOS and its molecular weight is 129.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4-6-2-5(3-7)8-4/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNOVENEUBRGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510393
Record name (2-Methyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56012-38-5
Record name (2-Methyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methyl-1,3-thiazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2-Methyl-1,3-thiazol-5-yl)methanol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 56012-38-5

This technical guide provides a comprehensive overview of (2-Methyl-1,3-thiazol-5-yl)methanol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, a representative synthesis protocol, and its current understanding within the context of medicinal chemistry.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₅H₇NOSPubChem[1]
Molecular Weight 129.18 g/mol PubChem[1]
CAS Number 56012-38-5PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC1=NC=C(S1)COPubChem[1]
InChI InChI=1S/C5H7NOS/c1-4-6-2-5(3-7)8-4/h2,7H,3H2,1H3PubChem[1]
InChIKey UGNOVENEUBRGNI-UHFFFAOYSA-NPubChem[1]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. The values presented are primarily computed estimates.

Safety and Handling

This compound is classified as a hazardous substance.[1]

GHS Hazard Statements:

  • H318: Causes serious eye damage.[1]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER/doctor.

It is imperative to handle this compound in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis

A common synthetic route to this compound involves the reduction of a corresponding ester, such as methyl 2-methylthiazole-5-carboxylate.

Experimental Protocol: Reduction of Methyl 2-methylthiazole-5-carboxylate

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Methyl 2-methylthiazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Dissolve methyl 2-methylthiazole-5-carboxylate in anhydrous THF.

  • Add the solution of the ester dropwise to the cooled LiAlH₄ suspension via a dropping funnel, maintaining a low temperature.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.

  • Filter the resulting mixture to remove the inorganic salts.

  • Wash the filter cake with diethyl ether.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

SynthesisWorkflow start Start Materials: - Methyl 2-methylthiazole-5-carboxylate - LiAlH₄ - Anhydrous THF step1 Suspend LiAlH₄ in anhydrous THF and cool in an ice bath. start->step1 step2 Dissolve ester in anhydrous THF. start->step2 step3 Dropwise addition of ester solution to LiAlH₄ suspension. step1->step3 step2->step3 step4 Stir at room temperature (Monitor by TLC). step3->step4 step5 Quench with saturated aqueous Na₂SO₄ solution. step4->step5 step6 Filter and wash with diethyl ether. step5->step6 step7 Dry organic layer (anhydrous MgSO₄). step6->step7 step8 Filter and concentrate under reduced pressure. step7->step8 purification Purify by column chromatography. step8->purification end Final Product: This compound purification->end

A generalized workflow for the synthesis of this compound.

Applications in Drug Development

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of biologically active compounds. While specific signaling pathways for this compound are not well-documented, its structural motifs suggest potential applications as a building block in the synthesis of larger, more complex molecules with therapeutic potential. Thiazole derivatives have been investigated for a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The hydroxymethyl group at the 5-position of this compound serves as a versatile handle for further chemical modifications, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) in drug discovery programs.

LogicalRelationships Core This compound Thiazole Thiazole Ring Core->Thiazole contains Hydroxymethyl Hydroxymethyl Group (-CH₂OH) Core->Hydroxymethyl contains Bioactivity Potential Biological Activity (e.g., antimicrobial, anticancer) Thiazole->Bioactivity confers Modification Chemical Modification Hydroxymethyl->Modification enables Derivatives Novel Thiazole Derivatives Modification->Derivatives leads to Derivatives->Bioactivity modulates

Logical relationship of the structural components to potential applications.

Conclusion

This compound is a valuable heterocyclic building block with potential for applications in medicinal chemistry and drug discovery. While a comprehensive experimental dataset for its physical properties is yet to be established in the public literature, its synthesis is achievable through standard laboratory procedures. Further research into the biological activities and potential signaling pathway interactions of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

(2-Methyl-1,3-thiazol-5-yl)methanol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic approach for (2-Methyl-1,3-thiazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Identity and Structure

This compound is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.

  • IUPAC Name: this compound[1]

  • CAS Number: 56012-38-5[1]

  • Molecular Formula: C₅H₇NOS[1]

The chemical structure consists of a 1,3-thiazole ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position.

G Chemical Structure of this compound N1 N C2 C N1->C2 N1->C2 S1 S C4 C S1->C4 C2->S1 C_Me CH₃ C2->C_Me C5 C C4->C5 C4->C5 C5->N1 C_CH2 H₂C C5->C_CH2 OH OH C_CH2->OH

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound, providing essential data for experimental design and computational modeling.

PropertyValueReference
Molecular Weight 129.18 g/mol [1]
Exact Mass 129.02483502 Da[1]
XLogP3-AA (LogP) 0.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 61.4 Ų[1]
Complexity 78.8[1]

Data sourced from PubChem and are computationally generated.[1]

Synthesis and Experimental Protocols

A representative experimental protocol for a structurally similar compound, (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, is provided below as a model for the reduction step.[2]

Model Experimental Protocol: Reduction of a Thiazole Ester

  • Reaction Setup: A solution of the starting ester (e.g., ethyl 2-methyl-1,3-thiazole-5-carboxylate) in an anhydrous solvent like tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere (e.g., argon) and cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: A solution of lithium aluminum hydride (LiAlH₄) in THF (typically 2 molar equivalents) is added dropwise to the stirred solution of the ester.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for a specified period (e.g., 1.5 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water and then a suitable organic solvent such as ethyl acetate.

  • Workup and Isolation: Anhydrous sodium sulfate is added to the mixture to remove excess water. The mixture is then stirred, filtered, and the filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to afford the pure this compound.

The following diagram illustrates the proposed synthetic workflow.

G Proposed Synthesis Workflow cluster_0 Reaction cluster_1 Workup & Purification start Dissolve Ethyl 2-methyl-1,3-thiazole-5-carboxylate in anhydrous THF cool Cool to 0 °C under Argon start->cool add_reductant Add LiAlH₄ solution dropwise cool->add_reductant stir Stir at 0 °C for 1.5h add_reductant->stir quench Quench with H₂O and Ethyl Acetate stir->quench dry Add Na₂SO₄ quench->dry filter_concentrate Filter and concentrate dry->filter_concentrate purify Purify via Chromatography filter_concentrate->purify end end purify->end Final Product: This compound

Caption: Proposed workflow for the synthesis of this compound.

References

Spectroscopic Profile of (2-Methyl-1,3-thiazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-1,3-thiazol-5-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in many biologically active molecules. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This guide provides a summary of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.5s1HH4 (thiazole ring)
~4.7d2H-CH₂OH
~3.5t1H-OH
~2.7s3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Atom Assignment
~165C2 (thiazole ring)
~145C5 (thiazole ring)
~120C4 (thiazole ring)
~60-CH₂OH
~20-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1600MediumC=N stretch (thiazole ring)
~1450MediumC=C stretch (thiazole ring)
1200-1000StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
129High[M]⁺ (Molecular Ion)
112Medium[M-OH]⁺
100High[M-CH₂OH]⁺
85Medium[M-CH₂OH-CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Spectrometer Calibration: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • Fourier Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., KBr pellets, ATR crystal)

  • Mortar and pestle

  • KBr powder (for pellet method)

  • Volatile solvent (e.g., methanol, for thin film method)

Procedure (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorbances.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • This compound sample

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Vials and syringes

Procedure (Electron Ionization - EI):

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent.

  • Introduction into the Mass Spectrometer: Introduce the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and form a molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample NMR_Data NMR Spectra: Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data IR Spectrum: Characteristic Absorption Bands IR->IR_Data MS_Data Mass Spectrum: Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure Combined Analysis IR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis

Caption: Workflow for the spectroscopic characterization.

An In-depth Technical Guide to the Solubility and Stability of (2-Methyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the compound (2-Methyl-1,3-thiazol-5-yl)methanol. The information is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presentation structures.

Physicochemical Properties

This compound is a small heterocyclic organic compound. A summary of its key computed physicochemical properties is presented below.[1]

PropertyValueSource
Molecular Formula C5H7NOSPubChem[1]
Molecular Weight 129.18 g/mol PubChem[1]
XLogP3-AA 0.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]

Solubility Data

Table 1: Expected Solubility Data for this compound
SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)Method
Water25Shake-Flask
Phosphate-Buffered Saline (pH 7.4)25Shake-Flask
0.1 N HCl (pH 1.2)25Shake-Flask
Methanol25Shake-Flask
Ethanol25Shake-Flask
Acetonitrile25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Polyethylene Glycol 400 (PEG 400)25Shake-Flask
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[2][3][4]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[3][4]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[5]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand, permitting the excess solid to sediment.[3]

    • Carefully withdraw a known volume of the supernatant.

    • Immediately separate the dissolved compound from the undissolved solid by either centrifugation or filtration through a 0.22 µm filter. This step is critical to prevent overestimation of solubility.

    • Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated stability-indicating HPLC-UV method to determine the concentration of this compound.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis A Add excess solid to solvent in vial B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to sediment C->D E Withdraw supernatant D->E F Filter or Centrifuge E->F G Dilute filtrate F->G H Quantify by HPLC-UV G->H I Calculate Solubility H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Data

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[6][7][8]

Table 2: Expected Forced Degradation Data for this compound
Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNumber of DegradantsObservations
Acid Hydrolysis 0.1 M HCl2, 8, 24, 4860
Base Hydrolysis 0.1 M NaOH2, 8, 24, 4860
Oxidative 3% H₂O₂2, 8, 24, 48Room Temp
Thermal Solid State24, 48, 7280
Photolytic Solid State & SolutionICH Q1B exposureRoom Temp
Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • Validated stability-indicating HPLC-UV method

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of base, and dilute for analysis.[6]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of acid, and dilute for analysis.[6]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at specified time points and dilute for analysis.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a thermostatic oven. Withdraw samples at specified time points, dissolve in a suitable solvent, and dilute for analysis.[6]

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be protected from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from any degradation products.[9][10][11]

    • Determine the percentage of degradation and identify the retention times of any new peaks corresponding to degradation products.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis Start Drug Substance/ Product Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal (e.g., 80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analyze Analyze by Stability-Indicating HPLC Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Data Determine % Degradation & Identify Degradants Analyze->Data

Caption: Workflow for Forced Degradation Studies.

References

An In-depth Technical Guide to the Synthesis of (2-Methyl-1,3-thiazol-5-yl)methanol from Basic Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and well-established synthetic pathway for the preparation of (2-Methyl-1,3-thiazol-5-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is broken down into two primary stages: the construction of the thiazole core via the Hantzsch synthesis, followed by the reduction of the resulting ester to the target primary alcohol. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process commencing with readily available starting materials. The overall transformation is depicted in the workflow diagram below. The initial step involves the formation of ethyl 2-methyl-1,3-thiazole-5-carboxylate through a Hantzsch thiazole synthesis. This is followed by the reduction of the ester functional group to the corresponding primary alcohol using a powerful reducing agent.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Reduction Ethyl Acetoacetate Ethyl Acetoacetate Intermediate Ethyl 2-haloacetoacetate Ethyl Acetoacetate->Intermediate Halogenation Thioacetamide Thioacetamide Product1 Ethyl 2-methyl-1,3-thiazole-5-carboxylate Thioacetamide->Product1 Halogenating Agent N-Bromosuccinimide (NBS) or Sulfuryl Chloride (SO2Cl2) Halogenating Agent->Intermediate Intermediate->Product1 Cyclocondensation Product2 This compound Product1->Product2 Reduction Reducing Agent Lithium Aluminum Hydride (LiAlH4) Reducing Agent->Product2

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-1,3-thiazole-5-carboxylate

The formation of the thiazole ring is accomplished via the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. In this protocol, ethyl acetoacetate is first halogenated to form an intermediate, which then undergoes cyclocondensation with thioacetamide. This can be performed as a one-pot reaction.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS) or Sulfuryl Chloride (SO₂Cl₂)

  • Thioacetamide

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in a mixture of water and THF at a temperature below 0°C, N-bromosuccinimide (1.2 eq) is added portion-wise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the formation of the intermediate ethyl 2-bromoacetoacetate is complete, thioacetamide (1.0 eq) is added to the mixture.

  • The reaction is then heated to 80°C and refluxed for 2 hours.

  • After cooling, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure ethyl 2-methyl-1,3-thiazole-5-carboxylate.

A similar procedure can be followed using sulfuryl chloride for the chlorination of ethyl acetoacetate to yield ethyl 2-chloroacetoacetate as the intermediate.

Step 2: Synthesis of this compound

The reduction of the ester group in ethyl 2-methyl-1,3-thiazole-5-carboxylate to a primary alcohol is achieved using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

Materials:

  • Ethyl 2-methyl-1,3-thiazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • To a stirred solution of ethyl 2-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), a solution of LiAlH₄ (2.0 eq) in THF is added dropwise.

  • The resulting mixture is stirred at 0°C for 1.5 hours.

  • The reaction is then carefully quenched by the sequential and slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

  • Ethyl acetate and anhydrous sodium sulfate are added to the mixture, and it is stirred for 15 minutes.

  • The solid is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography if necessary.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the synthesis of this compound.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Hantzsch Thiazole SynthesisEthyl acetoacetate, NBS, ThioacetamideWater/THF0 to 804~70-80
2Ester ReductionEthyl 2-methyl-1,3-thiazole-5-carboxylate, LiAlH₄Anhydrous THF01.5~85-95

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-defined mechanism involving nucleophilic attack, cyclization, and dehydration.

G cluster_0 Hantzsch Thiazole Synthesis Mechanism A Thioacetamide (Nucleophilic Attack) C Thioimidate Intermediate A->C B Ethyl 2-haloacetoacetate B->C E Thiazoline Intermediate C->E Intramolecular Nucleophilic Attack D Cyclization G Ethyl 2-methyl-1,3-thiazole-5-carboxylate E->G - H2O F Dehydration

An In-depth Technical Guide to the Biological Activity of Thiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of biologically active compounds.[1][2][3] Thiazole-containing molecules are found in natural products like vitamin B1 (thiamine) and are integral to numerous FDA-approved drugs, showcasing a broad spectrum of pharmacological activities.[1][2][4] These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic effects, making thiazole a privileged structure in the design and development of novel therapeutic agents.[1][3][4][5] This guide provides a comprehensive overview of the diverse biological activities of thiazole derivatives, detailed experimental protocols for their evaluation, and insights into their mechanisms of action through signaling pathways.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[5][6] Their mechanisms of action are diverse and include the inhibition of critical cellular processes such as tubulin polymerization, protein kinases, and topoisomerases, as well as the induction of apoptosis.[7][8] Several clinically used anticancer drugs, such as Dasatinib and Tiazofurin, feature the thiazole nucleus, underscoring its therapeutic importance.[1][2]

Quantitative Data: Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected thiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
4a MCF-7 (Breast)12.7 ± 0.77Staurosporine6.77 ± 0.41[9]
HepG2 (Liver)6.69 ± 0.41Staurosporine8.4 ± 0.51[9]
4b MCF-7 (Breast)31.5 ± 1.91Staurosporine6.77 ± 0.41[9]
HepG2 (Liver)51.7 ± 3.13Staurosporine8.4 ± 0.51[9]
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[9]
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[9]
5b MCF-7 (Breast)0.48 ± 0.03Colchicine9.1[10]
A549 (Lung)0.97 ± 0.13Colchicine9.1[10]
Cu(L1)₂Cl₂ MCF-7 (Breast)105.6--[11]
Cu(L3)Cl₂ MCF-7 (Breast)82.64--[11]
IVc MCF-7 (Breast)126.985-Fluorouracil69.64[12]
Signaling Pathway: Tubulin Polymerization Inhibition

A significant mechanism of action for several anticancer thiazole derivatives is the disruption of microtubule dynamics, which are crucial for cell division. These compounds can bind to the colchicine binding site on β-tubulin, inhibiting its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_Cell Cancer Cell Thiazole Thiazole Derivative Tubulin α/β-Tubulin Dimers Thiazole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization (Dynamic Instability) Thiazole->Microtubules Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Disrupted Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Thiazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

Thiazole-containing compounds exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][4] Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell division processes.[13] For instance, some thiazole derivatives have been shown to inhibit FtsZ polymerization, a crucial step in bacterial cell division.[13]

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
11 S. aureus150-200Ofloxacin10[14]
E. coli150-200Ofloxacin10[14]
A. niger150-200Ketoconazole10[14]
12 S. aureus125-150Ofloxacin10[14]
E. coli125-150Ofloxacin10[14]
A. niger125-150Ketoconazole10[14]
13 S. aureus50-75Ofloxacin10[14]
E. coli50-75Ofloxacin10[14]
A. niger50-75Ketoconazole10[14]
14 S. aureus50-75Ofloxacin10[14]
E. coli50-75Ofloxacin10[14]
A. niger50-75Ketoconazole10[14]
16 E. coli1.56--[15]
P. aeruginosa6.25--[15]
B. subtilis1.56--[15]
S. aureus3.12--[15]
3 Various Bacteria230-700--[16]
9 Various Fungi60-230--[16]
Experimental Workflow: MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for determining MIC values.

G cluster_Workflow Broth Microdilution Workflow for MIC Determination Start Start PrepCompound Prepare Serial Dilutions of Thiazole Compound Start->PrepCompound PrepInoculum Standardize Microbial Inoculum (e.g., 0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Microtiter Plate Wells with Microbial Suspension PrepCompound->Inoculate PrepInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Visually Inspect for Growth (Turbidity) Incubate->ReadMIC End Determine MIC (Lowest concentration with no visible growth) ReadMIC->End

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Thiazole derivatives have demonstrated significant anti-inflammatory properties.[17] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[18][19] By inhibiting these enzymes, thiazole compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Some derivatives also act by reducing nitric oxide (NO) synthesis through the inhibition of inducible nitric oxide synthase (iNOS).[20]

Quantitative Data: Anti-inflammatory Activity of Thiazole Derivatives

The following table shows the percentage of inflammation inhibition by certain thiazole compounds in the carrageenan-induced rat paw edema model.

Compound IDDoseTime (h)% InhibitionReference Compound% InhibitionSource
3c --44%Nimesulide-[17]
3d --41%Nimesulide-[17]
Signaling Pathway: COX/LOX Inhibition

The arachidonic acid cascade is a primary target for anti-inflammatory drugs. Thiazole derivatives can inhibit COX and LOX enzymes, thereby blocking the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

G cluster_Pathway Anti-inflammatory Mechanism of Thiazole Derivatives CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A2 COX COX Enzymes (COX-1, COX-2) ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole Thiazole Derivative Thiazole->COX Inhibits Thiazole->LOX Inhibits

Caption: Thiazole derivatives can inhibit COX and LOX enzymes to reduce inflammation.

Key Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[21][22] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[21][22]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[21][23]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to dissolve the formazan crystals.[21][24]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[24] Cell viability is expressed as a percentage relative to untreated control cells.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26]

Protocol:

  • Prepare Antimicrobial Dilutions: Prepare a two-fold serial dilution of the thiazole compound in a suitable broth medium in a 96-well microtiter plate.[25][27]

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland standard.[25][28]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[25][27] Include positive (microbe, no compound) and negative (broth only) controls.[25]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[28][29]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[25][28]

Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[30][31]

Protocol:

  • Animal Dosing: Administer the test thiazole compound to rodents (rats or mice) via a suitable route (e.g., oral or intraperitoneal).[32] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[32][33]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal to induce localized inflammation.[31][32][34]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[32]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.[33]

References

An In-depth Technical Guide to the Chemistry and Reactivity of Thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, is a cornerstone of medicinal chemistry and drug development. Its unique structural and electronic properties confer a wide range of biological activities, making it a privileged scaffold in numerous approved drugs. This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of thiazole, its reactivity, and key synthetic methodologies, tailored for researchers, scientists, and professionals in the field of drug discovery.

Structure and Physicochemical Properties of Thiazole

The thiazole ring is a planar, aromatic system characterized by significant π-electron delocalization, which imparts considerable stability. This aromaticity is greater than that of the corresponding oxazoles.

Nomenclature and Structure

According to IUPAC nomenclature, the parent compound is named 1,3-thiazole. The numbering of the ring atoms starts from the sulfur atom and proceeds towards the nitrogen atom.

Physicochemical Properties

Thiazole is a pale yellow liquid with a pyridine-like odor. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₃H₃NS
Molar Mass85.13 g/mol
Boiling Point116-118 °C
Density1.198 g/cm³
pKa (of conjugate acid)2.5
SolubilitySparingly soluble in water, soluble in alcohol and ether.

Table 1: Physicochemical Properties of Thiazole

The pKa of the conjugate acid indicates that thiazole is a weak base.

Reactivity of the Thiazole Ring

The reactivity of the thiazole ring is dictated by the electron-withdrawing effect of the nitrogen atom and the electron-donating nature of the sulfur atom. This results in a nuanced reactivity profile, with distinct sites for electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution

Electrophilic substitution on the thiazole ring is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom. The preferred site of attack for electrophiles is the C5 position, which has the highest electron density.

  • Halogenation: Direct halogenation of thiazole can be challenging. However, brom

Commercial Sourcing and Technical Profile of (2-Methyl-1,3-thiazol-5-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (2-Methyl-1,3-thiazol-5-yl)methanol, a key heterocyclic building block, is gaining increasing attention in the fields of medicinal chemistry and drug discovery. Its substituted thiazole core is a prevalent motif in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the commercial availability of this compound, alongside a summary of its synthesis, and a discussion of the broader biological significance of thiazole-containing molecules. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Commercial Availability

The procurement of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a range of commercial suppliers, catering to various scales of research needs, from milligrams for initial screening to larger quantities for lead optimization studies. A summary of representative suppliers and their offerings is presented in Table 1. Researchers are advised to contact suppliers directly for the most current pricing and availability information.

SupplierCAS NumberMolecular Weight ( g/mol )PurityAvailable Quantities
Apollo Scientific56012-38-5129.18Not Specified100mg, 250mg, 1g, 5g
Santa Cruz Biotechnology56012-38-5129.18Not SpecifiedInquire
Compound Net Biotechnology Inc. (via Echemi)56012-38-5129.18Industrial GradeInquire
BLD Pharm56012-38-5129.18Not SpecifiedInquire
ChemicalBookNot a direct supplier, but lists multiple vendors129.18Varies by supplierVaries by supplier
PubChemNot a direct supplier, but lists multiple vendors129.18Varies by supplierVaries by supplier

Table 1: Commercial Suppliers of this compound. This table provides a non-exhaustive list of commercial sources for the target compound. Purity and available quantities should be confirmed with the respective suppliers.

Synthesis and Characterization

A common synthetic route to this compound involves the reduction of a corresponding ester, such as methyl 2-methylthiazole-5-carboxylate.

A representative experimental protocol for a similar transformation, the synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, is described below. This can be adapted for the synthesis of the target compound.

Experimental Protocol: Synthesis of a Thiazole Methanol Derivative

To a stirred solution of the corresponding ethyl ester (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, a 2M solution of lithium aluminum hydride (LiAlH4) in THF (2.0 equivalents) is added. The resulting mixture is stirred under an inert atmosphere (e.g., argon) at 0 °C for approximately 1.5 hours. The reaction is then carefully quenched by the sequential addition of water and an organic solvent such as ethyl acetate, followed by a drying agent like anhydrous sodium sulfate. The mixture is stirred for an additional 15 minutes before being filtered and concentrated under reduced pressure to yield the crude product. Purification can be achieved through techniques such as column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product Ester Methyl 2-methylthiazole-5-carboxylate Reaction_Vessel Reaction at 0°C under Argon Ester->Reaction_Vessel Reducing_Agent Lithium Aluminum Hydride (LiAlH4) Reducing_Agent->Reaction_Vessel Solvent Anhydrous THF Solvent->Reaction_Vessel Quenching Quench with Water & Ethyl Acetate Reaction_Vessel->Quenching Drying Dry with Anhydrous Na2SO4 Quenching->Drying Filtration Filter Drying->Filtration Concentration Concentrate under Reduced Pressure Filtration->Concentration Product_Node This compound Concentration->Product_Node G cluster_derivatization Chemical Derivatization cluster_screening Biological Screening cluster_applications Potential Therapeutic Areas Thiazole_Core This compound Library_Synthesis Library Synthesis Thiazole_Core->Library_Synthesis Starting Material HTS High-Throughput Screening Library_Synthesis->HTS Compound Library Anticancer Anticancer HTS->Anticancer Antimicrobial Antimicrobial HTS->Antimicrobial Anti_inflammatory Anti-inflammatory HTS->Anti_inflammatory

A Deep Dive into the Synthetic Routes of Functionalized Thiazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of functionalized thiazoles is a critical endeavor. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth review of the primary synthetic routes to functionalized thiazoles, presenting comparative quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid in methodological selection and application.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the thiazole ring can be achieved through several key methodologies, each with its own advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The most prominent methods include the Hantzsch synthesis, the Cook-Heilbron synthesis, and the Gabriel synthesis, alongside modern advancements such as microwave-assisted and metal-catalyzed approaches.

Data Presentation: Comparison of Key Thiazole Synthesis Routes

The following tables summarize the key quantitative parameters of the discussed synthetic routes, offering a clear comparison to inform experimental design.

Table 1: Hantzsch Thiazole Synthesis & its Microwave-Assisted Variant

ParameterConventional Hantzsch SynthesisMicrowave-Assisted Hantzsch Synthesis
Starting Materials α-Haloketone, Thioamide/Thioureaα-Haloketone, Thioamide/Thiourea
Key Reagents Base (e.g., Na2CO3), IodineIodine
Typical Reaction Time 30 min - 12 h5 - 30 min[1]
Typical Temperature Room Temperature - Reflux90 - 170°C
Typical Yield (%) 65 - 99%[2]89 - 95%[1]

Table 2: Cook-Heilbron and Gabriel Thiazole Syntheses

ParameterCook-Heilbron SynthesisGabriel Synthesis
Starting Materials α-Aminonitrile, Carbon Disulfide/Dithioacidsα-Acylamino ketone
Key Reagents -Phosphorus Pentasulfide (P4S10)
Typical Reaction Time Not specifiedNot specified
Typical Temperature Room Temperature[3]~170 °C[4]
Typical Yield (%) "Significant"[3]Not specified

Key Synthetic Routes and Experimental Protocols

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, is the most widely known and versatile method for preparing thiazoles.[4] It involves the condensation reaction between an α-haloketone and a thioamide or thiourea.[4]

Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [5]

  • Materials: 2-bromoacetophenone (5.0 mmol), thiourea (7.5 mmol), methanol (5 mL), 5% Sodium Carbonate solution (20 mL).

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

    • Add methanol and a stir bar.

    • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing the 5% Na2CO3 solution and swirl to mix.

    • Filter the resulting precipitate through a Buchner funnel.

    • Wash the filter cake with water.

    • Air dry the collected solid on a tared watchglass to obtain the product.

The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide or dithioacids under mild, often aqueous, conditions at room temperature.[3] This method is particularly useful for the synthesis of 5-amino substituted thiazoles, which were a relatively unknown class of compounds before this discovery.[3]

Detailed Experimental Protocol: Synthesis of 5-Amino-2-benzylthiazole [3]

  • Materials: Dithiophenylacetic acid, aminoacetonitrile.

  • Procedure:

    • React dithiophenylacetic acid with aminoacetonitrile. The original literature suggests this is performed under mild conditions, likely at or near room temperature in a suitable solvent. Further optimization of solvent and reaction time may be necessary depending on the specific substrates.

    • Work-up would typically involve extraction and purification by crystallization or chromatography.

The Gabriel Thiazole Synthesis

The Gabriel synthesis offers a method for producing 2,5-disubstituted thiazoles by the cyclization of α-acylamino ketones with a thionating agent, most commonly phosphorus pentasulfide (P4S10), at elevated temperatures.[4]

Detailed Experimental Protocol: General Procedure [4]

  • Materials: α-Acylamino ketone, Phosphorus Pentasulfide (P4S10).

  • Procedure:

    • Combine the α-acylamino ketone with a stoichiometric amount of phosphorus pentasulfide.

    • Heat the mixture to approximately 170°C.

    • The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction mixture is cooled and subjected to a work-up procedure, which may involve quenching with a basic solution and extraction, followed by purification.

Modern Synthetic Approaches

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods.[6] The Hantzsch thiazole synthesis is particularly amenable to microwave conditions.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines [1]

  • Materials: Appropriate 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, substituted thiourea, methanol.

  • Procedure:

    • In a microwave reactor vessel, combine the ethanone derivative and the substituted thiourea in methanol.

    • Irradiate the mixture at 90°C for 30 minutes.

    • After cooling, the product precipitates and can be collected by filtration.

    • The crude product can be purified by washing with a suitable solvent like cold ethanol.

    • Notably, conventional heating for this reaction required 8 hours and resulted in lower yields.[1]

Metal-Catalyzed Synthesis:

Various metal-catalyzed cross-coupling reactions have been developed for the synthesis of functionalized thiazoles, allowing for the introduction of a wide range of substituents with high precision.

Mandatory Visualizations

Signaling Pathway: Thiazole Derivatives as PI3K/Akt/mTOR Inhibitors

Many functionalized thiazole derivatives exhibit their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt p Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Thiazole_PI3K Thiazole Derivatives Thiazole_PI3K->PI3K Thiazole_Akt Thiazole Derivatives Thiazole_Akt->Akt Thiazole_mTOR Thiazole Derivatives Thiazole_mTOR->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Experimental Workflow for Thiazole Synthesis

The general workflow for the synthesis, purification, and characterization of functionalized thiazoles is a multistep process crucial for obtaining pure compounds for biological evaluation.

experimental_workflow Start Starting Materials (e.g., α-haloketone, thioamide) Reaction Reaction/ Synthesis (e.g., Hantzsch, Microwave) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Pure Functionalized Thiazole Characterization->Final

Caption: General experimental workflow for the synthesis and purification of functionalized thiazoles.

Logical Relationships in Hantzsch Thiazole Synthesis

The Hantzsch synthesis follows a clear logical progression from reactants to the final thiazole product.

hantzsch_logic Reactants α-Haloketone + Thioamide/Thiourea Intermediate Thioether Intermediate Reactants->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Functionalized Thiazole Dehydration->Product

Caption: Logical flow of the Hantzsch thiazole synthesis.

Conclusion

The synthesis of functionalized thiazoles remains a vibrant and essential area of research in medicinal chemistry. While classical methods like the Hantzsch, Cook-Heilbron, and Gabriel syntheses provide foundational routes to this important heterocyclic core, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of efficiency and sustainability. The ability of thiazole derivatives to modulate key biological pathways, such as the PI3K/Akt/mTOR signaling cascade, underscores their therapeutic potential. This guide provides researchers with a comprehensive overview of the available synthetic methodologies, supported by quantitative data and practical protocols, to facilitate the development of novel thiazole-based therapeutics.

References

Methodological & Application

Synthesis Protocol for (2-Methyl-1,3-thiazol-5-yl)methanol: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2-Methyl-1,3-thiazol-5-yl)methanol is a key building block in the synthesis of various pharmaceutically active compounds. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via the reduction of 2-methyl-1,3-thiazole-5-carbaldehyde. The described method utilizes sodium borohydride, a mild and selective reducing agent, ensuring a high yield and purity of the final product. This protocol is intended for researchers and professionals in drug development and medicinal chemistry.

Introduction

The thiazole moiety is a prominent scaffold in a multitude of bioactive molecules, exhibiting a wide range of therapeutic properties. Specifically, functionalized 2-methylthiazoles are integral components of numerous developmental drug candidates. This compound serves as a crucial intermediate, enabling the introduction of a hydroxymethyl group at the C5 position of the thiazole ring, which can be further elaborated to construct more complex molecular architectures. The presented protocol offers a reliable and straightforward method for the preparation of this important synthetic precursor.

Reaction Scheme

The synthesis of this compound is achieved through the reduction of the corresponding aldehyde using sodium borohydride in methanol.

Figure 1: Chemical equation for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

ParameterValue
Starting Material 2-Methyl-1,3-thiazole-5-carbaldehyde
Molecular Weight127.16 g/mol
Reducing Agent Sodium Borohydride (NaBH₄)
Molecular Weight37.83 g/mol
Molar Equivalents1.2 eq
Product This compound
Molecular Weight129.18 g/mol [1]
Theoretical Yield1.02 g (based on 1 g of starting material)
Typical Experimental Yield85-95%
Purity (by NMR)>95%

Experimental Protocol

Materials:

  • 2-Methyl-1,3-thiazole-5-carbaldehyde (1.0 g, 7.86 mmol)

  • Sodium borohydride (NaBH₄) (0.36 g, 9.44 mmol)

  • Methanol (MeOH), anhydrous (20 mL)

  • Deionized water (20 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1,3-thiazole-5-carbaldehyde (1.0 g, 7.86 mmol).

  • Dissolution: Add anhydrous methanol (20 mL) to the flask and stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (0.36 g, 9.44 mmol) to the stirred solution in small portions over 10-15 minutes. Effervescence (hydrogen gas evolution) will be observed.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1). The starting material (aldehyde) should be consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water (20 mL) at 0 °C.

  • Acidification: Adjust the pH of the solution to ~7 by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a 100 mL separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.58 (s, 1H, H-4), 4.75 (s, 2H, -CH₂OH), 2.69 (s, 3H, -CH₃), 2.10 (br s, 1H, -OH).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.0 (C-2), 140.0 (C-5), 138.5 (C-4), 57.0 (-CH₂OH), 19.0 (-CH₃).

  • Mass Spectrometry (ESI-MS): m/z 130.0 [M+H]⁺.

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Dissolve Aldehyde in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at 0 °C for 1h add_nabh4->react quench Quench with Water react->quench acidify Adjust pH to ~7 quench->acidify extract Extract with EtOAc acidify->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Optional) concentrate->purify product Final Product purify->product

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.

This detailed protocol provides a robust and reproducible method for the synthesis of this compound, a valuable intermediate for pharmaceutical research and development.

References

Application Notes and Protocols: Derivatization of (2-Methyl-1,3-thiazol-5-yl)methanol for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1] Derivatives of the thiazole nucleus have been reported to exhibit anticancer, antimicrobial, antifungal, anti-inflammatory, and antioxidant properties.[2][3] The compound (2-Methyl-1,3-thiazol-5-yl)methanol presents a versatile scaffold for chemical modification, particularly at its primary hydroxyl group. Derivatization at this position allows for the systematic alteration of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, which can in turn modulate biological activity and target specificity.

These application notes provide detailed protocols for the derivatization of this compound via esterification and etherification, and subsequent evaluation of the resulting derivatives in relevant anticancer and antimicrobial bioassays.

Derivatization Strategies

The primary alcohol of this compound is amenable to a variety of chemical transformations. Two common and effective strategies for creating a library of derivatives for biological screening are esterification and etherification.

Workflow for Derivatization and Bioassay Screening

Derivatization_Workflow A This compound (Starting Material) B Derivatization Reactions A->B C1 Esterification B->C1 C2 Etherification B->C2 D Library of Derivatives (Esters and Ethers) C1->D C2->D E Bioassay Screening D->E F1 Anticancer Assays (e.g., MTT Assay) E->F1 F2 Antimicrobial Assays (e.g., MIC Assay) E->F2 G Data Analysis (IC50 / MIC Determination) F1->G F2->G H Lead Compound Identification G->H

Caption: Workflow from derivatization to lead compound identification.

Experimental Protocols

Protocol 1: Synthesis of (2-Methyl-1,3-thiazol-5-yl)methyl Esters (General Procedure)

This protocol describes a general method for the esterification of this compound with various carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., benzoic acid, acetic acid, etc.)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC or EDC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Synthesis of (2-Methyl-1,3-thiazol-5-yl)methyl Ethers (General Procedure)

This protocol outlines a general method for the etherification of this compound with various alkyl halides.

Materials:

  • This compound

  • Alkyl halide of choice (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product by NMR and mass spectrometry.

Bioassay Protocols

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of the synthesized thiazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is for assessing the antimicrobial activity of the synthesized thiazole derivatives.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • In a 96-well plate, add 100 µL of sterile broth to each well.

  • Add 100 µL of the test compound at its highest concentration to the first well and perform a two-fold serial dilution across the plate.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted inoculum to each well. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, a color change (e.g., from blue to pink) indicates growth. The MIC is the lowest concentration where no color change is observed.

Data Presentation

Quantitative data from the bioassays should be summarized for clear comparison. The following tables provide templates for presenting cytotoxicity and antimicrobial data for a hypothetical library of derivatives of this compound. The data presented are representative values for illustrative purposes, based on published data for structurally related thiazole compounds.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Thiazole Derivatives

Compound IDR Group (Ester/Ether)Cell LineIC₅₀ (µM)[4]
Parent -HMCF-7>100
Ester-1 -C(O)PhMCF-715.2
Ester-2 -C(O)CH₃MCF-745.8
Ester-3 -C(O)-4-Cl-PhMCF-78.5
Ether-1 -CH₂PhMCF-722.1
Ether-2 -CH₃MCF-768.3
Doxorubicin (Positive Control)MCF-70.9

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives

Compound IDR Group (Ester/Ether)S. aureus MIC (µg/mL)[5]E. coli MIC (µg/mL)[5]C. albicans MIC (µg/mL)[5]
Parent -H>256>256128
Ester-1 -C(O)Ph6412832
Ester-2 -C(O)CH₃12825664
Ester-3 -C(O)-4-Cl-Ph326416
Ether-1 -CH₂Ph12812864
Ether-2 -CH₃256>256128
Ciprofloxacin (Positive Control)10.5N/A
Fluconazole (Positive Control)N/AN/A8

Putative Signaling Pathways and Mechanisms of Action

Anticancer Activity: PI3K/Akt/mTOR Pathway

Many thiazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[6] This pathway plays a crucial role in cell proliferation, survival, and angiogenesis. Inhibition of key kinases in this pathway, such as PI3K and mTOR, can lead to cell cycle arrest and apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Thiazole Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Antimicrobial Mechanism of Action

The antimicrobial effects of thiazole derivatives can be attributed to various mechanisms. In bacteria, inhibition of enzymes essential for cell wall biosynthesis, such as UDP-N-acetylenolpyruvylglucosamine reductase (MurB), is a potential target. In fungi, a common mechanism is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Antimicrobial_MoA cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell MurB MurB Enzyme Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan CellWall_B Cell Wall Integrity Peptidoglycan->CellWall_B Lanosterol_Demethylase Lanosterol 14α-demethylase Ergosterol Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol CellMembrane_F Cell Membrane Integrity Ergosterol->CellMembrane_F Inhibitor Thiazole Derivative Inhibitor->MurB Inhibitor->Lanosterol_Demethylase

Caption: Putative antimicrobial mechanisms of action for thiazole derivatives.

References

Use of (2-Methyl-1,3-thiazol-5-yl)methanol in the synthesis of Ritonavir intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of Thiazole-based Methanol Derivatives in the Synthesis of Ritonavir Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the synthesis of a key intermediate of Ritonavir, an antiretroviral medication. While the specific compound (2-Methyl-1,3-thiazol-5-yl)methanol is not a commonly cited precursor in the synthesis of Ritonavir, this document outlines the established synthesis utilizing the structurally similar and industrially relevant starting material, 5-hydroxymethylthiazole. The protocols herein describe the activation of 5-hydroxymethylthiazole and its subsequent coupling with a core amine fragment of the Ritonavir molecule to yield (2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane, a crucial intermediate in the total synthesis of Ritonavir.

Introduction

Ritonavir is a protease inhibitor used in the treatment of HIV/AIDS. Its complex molecular structure necessitates a multi-step synthesis, a key part of which involves the introduction of a thiazolylmethoxycarbonyl protecting group. The precursor for this group is typically derived from 5-hydroxymethylthiazole. This document details the synthesis of a key Ritonavir intermediate from this precursor.

Synthetic Pathway Overview

The synthesis involves two main stages:

  • Activation of 5-Hydroxymethylthiazole: The hydroxyl group of 5-hydroxymethylthiazole is activated to facilitate its reaction with an amine. A common method is the formation of a carbonate intermediate, such as ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate.

  • Coupling with the Core Amine: The activated thiazole derivative is then reacted with the core amine intermediate, [(1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamic acid 1,1-dimethylethyl ester, to form the desired N-protected intermediate.

The overall synthetic relationship is depicted below.

Ritonavir_Intermediate_Synthesis cluster_activation Activation of 5-Hydroxymethylthiazole cluster_coupling Coupling Reaction cluster_final_product Final Product Synthesis A 5-Hydroxymethylthiazole C ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate A->C Base (e.g., Pyridine) Dichloromethane B 4-Nitrophenyl chloroformate B->C E (2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane C->E Solvent (e.g., THF) Base (e.g., Triethylamine) D [(1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamic acid 1,1-dimethylethyl ester D->E F Further Steps E->F G Ritonavir F->G

Figure 1: Synthetic workflow for a key Ritonavir intermediate.

Experimental Protocols

3.1. Synthesis of ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate

This protocol describes the activation of 5-hydroxymethylthiazole.

  • Materials:

    • 5-Hydroxymethylthiazole

    • 4-Nitrophenyl chloroformate

    • Pyridine

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 5-hydroxymethylthiazole in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine to the solution.

    • Slowly add a solution of 4-nitrophenyl chloroformate in dichloromethane to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to yield ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate as a solid.

3.2. Synthesis of (2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane

This protocol details the coupling of the activated thiazole derivative with the core amine.

  • Materials:

    • [(1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamic acid 1,1-dimethylethyl ester

    • ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve [(1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamic acid 1,1-dimethylethyl ester in tetrahydrofuran in a round-bottom flask.

    • Add triethylamine to the solution.

    • Add a solution of ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate in tetrahydrofuran to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by crystallization or chromatography to yield the desired intermediate.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a later-stage Ritonavir intermediate, which is formed by the coupling of (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane with another intermediate. This data is provided for illustrative purposes of typical yields in Ritonavir synthesis.

Reactant 1Reactant 2Coupling AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid(2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexaneDICCyclopentanone27791.5[1]

DIC: N,N'-Diisopropylcarbodiimide

Logical Relationship of Synthesis

The synthesis of Ritonavir is a convergent process where different key intermediates are synthesized separately and then coupled together. The use of 5-hydroxymethylthiazole is crucial for the formation of one of the main fragments.

Ritonavir_Logic cluster_left_wing Left-Hand Fragment cluster_right_wing Right-Hand Fragment cluster_final_coupling Final Coupling LValine L-Valine LIntermediate (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid LValine->LIntermediate Multi-step synthesis Ritonavir Ritonavir LIntermediate->Ritonavir RCore Core Amine Intermediate RIntermediate (2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane RCore->RIntermediate RThiazole 5-Hydroxymethylthiazole RThiazole->RIntermediate Activation & Coupling RIntermediate->Ritonavir Amide Bond Formation

Figure 2: Convergent synthesis strategy for Ritonavir.

References

Application Notes and Protocols for the Oxidation of (2-Methyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of (2-methyl-1,3-thiazol-5-yl)methanol to its corresponding aldehyde, 2-methyl-1,3-thiazole-5-carbaldehyde. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols outlined below are based on established chemical literature and provide options for different oxidizing agents.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. In the context of drug development, the aldehyde functional group serves as a versatile handle for further molecular elaboration. This compound is a key building block, and its efficient oxidation is paramount. This document details two common and effective methods for this conversion: Pyridinium Chlorochromate (PCC) oxidation and a TEMPO-catalyzed oxidation.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes quantitative data for two common methods used in the oxidation of thiazole-based methanol derivatives.

Oxidizing Agent SystemSubstrateSolventTemperature (°C)Reaction Time (h)Purity (%)Reference
Pyridinium Chlorochromate (PCC)4-Methyl-5-hydroxymethyl-thiazoleDichloromethane15-25197-98[1]
TEMPO/KBr/NaOCl4-Methyl-5-hydroxymethyl-thiazoleDichloromethane/Water0Not Specified97-98[1]

Experimental Protocols

Method 1: Oxidation using Pyridinium Chlorochromate (PCC)

Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is highly effective for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[2] It is typically used in non-aqueous solvents like dichloromethane.[2]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Apparatus for filtration

  • Rotary evaporator

Procedure:

  • Under a nitrogen or argon atmosphere, charge a round-bottom flask with a solution of this compound in anhydrous dichloromethane.

  • In a separate flask, prepare a slurry of Pyridinium Chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the alcohol solution to 0-5 °C using an ice bath.

  • Slowly add the PCC slurry to the stirred alcohol solution over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (15-25 °C).[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter it through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional dichloromethane.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 2-methyl-1,3-thiazole-5-carbaldehyde.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Method 2: TEMPO-Catalyzed Oxidation

This method utilizes a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) in the presence of a stoichiometric oxidant, such as sodium hypochlorite (NaOCl). This system is known for its high selectivity for primary alcohols and is considered a greener alternative to chromium-based reagents.

Materials:

  • This compound

  • TEMPO (0.01 equivalents)

  • Potassium bromide (KBr) (0.1 equivalents)

  • Sodium hypochlorite (NaOCl) solution (e.g., 10-15% aqueous solution, 1.2 equivalents)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Add an aqueous solution of sodium bicarbonate.[1]

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.[1]

  • Add potassium bromide and TEMPO to the reaction mixture.[1]

  • Slowly add the sodium hypochlorite solution dropwise, ensuring the temperature remains between 0-5 °C.

  • Stir the reaction vigorously at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-1,3-thiazole-5-carbaldehyde.

  • Purify the product by flash column chromatography if required.

Visualizations

Experimental Workflow for PCC Oxidation

PCC_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DCM cool Cool alcohol solution to 0-5 °C start->cool pcc Prepare PCC slurry in anhydrous DCM add Slowly add PCC slurry pcc->add cool->add stir Stir at room temperature (1-3 h) add->stir filter Dilute and filter through silica gel stir->filter concentrate Concentrate under reduced pressure filter->concentrate purify Purify by column chromatography (optional) concentrate->purify product Final Product: 2-Methyl-1,3-thiazole- 5-carbaldehyde purify->product

Caption: Workflow for the oxidation of this compound using PCC.

Signaling Pathway: General Alcohol Oxidation Mechanism

While the specific mechanisms for PCC and TEMPO oxidations differ in their intermediates, the overall transformation follows a general pathway involving the removal of two hydrogen atoms from the alcohol.

Alcohol_Oxidation_Pathway alcohol This compound (Primary Alcohol) aldehyde 2-Methyl-1,3-thiazole-5-carbaldehyde (Aldehyde) alcohol->aldehyde Oxidation (-2H) oxidant Oxidizing Agent (e.g., PCC, TEMPO/NaOCl) oxidant->aldehyde byproduct Reduced Oxidant + H₂O

Caption: General pathway for the oxidation of a primary alcohol to an aldehyde.

References

Application Notes and Protocols for the Hantzsch Synthesis of 2,5-Disubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, first reported in 1887, is a fundamental and widely utilized method for the construction of the thiazole ring.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide to yield a thiazole derivative.[1][2] Thiazole moieties are significant structural motifs present in a vast array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[2]

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-disubstituted thiazoles using the classical Hantzsch methodology. While the Hantzsch synthesis is highly effective, its application for preparing 2,5-disubstituted thiazoles can have limitations.[3][4]

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds through a multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[1]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl group.[1]

  • Dehydration: The final step involves the dehydration of the cyclic intermediate to form the aromatic thiazole ring.[5]

A general laboratory workflow for the Hantzsch synthesis is outlined below.

G cluster_workflow General Laboratory Workflow Reactants 1. Combine Reactants (α-Haloketone & Thioamide) Solvent 2. Add Solvent (e.g., Ethanol, Methanol) Reactants->Solvent Reaction 3. Reaction (Stirring with Heating) Solvent->Reaction Cooling 4. Cool to Room Temperature Reaction->Cooling Precipitation 5. Product Precipitation (e.g., Addition of Base) Cooling->Precipitation Isolation 6. Isolate Product (Vacuum Filtration) Precipitation->Isolation Drying 7. Wash & Dry Solid Isolation->Drying Characterization 8. Characterization (NMR, IR, MS, M.P.) Drying->Characterization

Caption: General laboratory workflow for the Hantzsch thiazole synthesis.

Data Presentation

While the Hantzsch synthesis is broadly applicable, obtaining a comprehensive set of quantitative data specifically for a wide range of classical 2,5-disubstituted thiazole syntheses from a single source is challenging. The following table presents data from a modified, one-pot, three-component Hantzsch synthesis which demonstrates the formation of a series of substituted thiazoles. This data is indicative of the yields that can be achieved under optimized conditions.[6]

Table 1: Synthesis of Substituted Thiazole Derivatives via a Modified Hantzsch Reaction [6]

EntryR-group of BenzaldehydeProductReaction Time (h) (Conventional Heating, 65°C)Yield (%) (Conventional Heating)Reaction Time (h) (Ultrasonic Irradiation, RT)Yield (%) (Ultrasonic Irradiation)
1H4a2.0851.588
23-OH4b2.5882.090
34-OH4c2.5862.089
44-NO₂4d2.0851.588
54-Cl4e2.0821.585
64-F4f2.0801.583
74-Br4g2.0811.584
82,4-diCl4h3.5792.082
94-OCH₃4i2.0841.587
103-OCH₃4j2.0851.588

Note: The yields and reaction times are for a specific one-pot reaction involving 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and a substituted benzaldehyde, using a silica-supported tungstosilicic acid catalyst.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of thiazole derivatives using the Hantzsch reaction. Protocol 1 is a classic example for the synthesis of a 2,4-disubstituted thiazole, which can be adapted for 2,5-disubstituted analogues by selecting the appropriate α-haloketone and thioamide.

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is a well-established procedure for the synthesis of a 2,4-disubstituted thiazole.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and hotplate stirrer

  • Büchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

  • Add methanol (5 mL) and a magnetic stir bar.[1]

  • Heat the mixture with stirring on a hotplate to approximately 100°C for 30 minutes.[1]

  • Remove the reaction from the heat and allow it to cool to room temperature.[1]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[1]

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.[1]

  • Wash the filter cake with cold deionized water.[1]

  • Allow the solid to air dry on a watch glass.

  • Determine the mass of the product and calculate the percent yield.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, melting point).

Protocol 2: General Procedure for the Synthesis of 2,5-Disubstituted Thiazoles

This general protocol can be adapted for the synthesis of various 2,5-disubstituted thiazoles by selecting the appropriate α-haloketone and thioamide.

Reactant Selection:

  • To substitute at the 2-position: Choose a thioamide with the desired R² group (R²-C(S)NH₂).

  • To substitute at the 5-position: Choose an α-haloketone with the desired R⁵ group (R⁴-C(O)CH(X)R⁵). For a 2,5-disubstituted thiazole, R⁴ will typically be the other substituent.

Materials:

  • Appropriate α-haloketone (1.0 eq)

  • Appropriate thioamide (1.0-1.2 eq)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stir bar and hotplate stirrer

Procedure:

  • In a round-bottom flask, dissolve the thioamide in ethanol.

  • Add the α-haloketone to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

The following diagrams illustrate the Hantzsch thiazole synthesis mechanism and a typical experimental workflow.

G cluster_mechanism Hantzsch Thiazole Synthesis Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Sₙ2 Attack Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2,5-Disubstituted Thiazole Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch thiazole synthesis.

G cluster_workflow_detail Detailed Experimental Workflow Setup Reaction Setup (Flask, Stirrer, Condenser) Addition Addition of Reactants and Solvent Setup->Addition Heating Heating to Reflux (Monitor by TLC) Addition->Heating Workup Work-up (Cooling, Solvent Removal) Heating->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for Hantzsch synthesis.

References

Application Note: Purification of (2-Methyl-1,3-thiazol-5-yl)methanol using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of (2-Methyl-1,3-thiazol-5-yl)methanol using silica gel column chromatography. The methodology is designed to be a robust starting point for researchers requiring high-purity material for subsequent applications.

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to ensure the integrity of downstream experiments and the quality of potential drug candidates. Column chromatography is a widely used and effective technique for the purification of such polar organic molecules.[1]

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1. Its polarity, indicated by the XLogP3 value of 0.5, suggests that normal-phase chromatography is a suitable purification method.[1]

PropertyValueReference
Molecular FormulaC₅H₇NOSPubChem CID: 12808792[1]
Molecular Weight129.18 g/mol PubChem CID: 12808792[1]
XLogP30.5PubChem CID: 12808792[1]
AppearanceExpected to be a solid or oilGeneral chemical knowledge

Table 1: Physicochemical Properties of this compound

Experimental Protocol

This protocol is divided into three main stages:

  • Thin-Layer Chromatography (TLC) for Solvent System Optimization: To determine the optimal mobile phase for separation.

  • Column Chromatography: The preparative separation of the target compound.

  • Post-Chromatography Analysis: To confirm the purity of the isolated compound.

Thin-Layer Chromatography (TLC) for Solvent System Optimization

Objective: To identify a mobile phase that provides a retention factor (Rƒ) of approximately 0.2-0.4 for this compound, which is ideal for column chromatography separation.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)

  • Crude this compound

  • Developing chamber

  • A selection of solvents (e.g., ethyl acetate, hexane, dichloromethane, methanol)

  • Capillary tubes for spotting

  • UV lamp for visualization

  • Optional: Staining solution (e.g., potassium permanganate or iodine)

Procedure:

  • Prepare a dilute solution of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Prepare a series of developing solvents with varying polarities. Good starting points for polar compounds include mixtures of ethyl acetate/hexane or dichloromethane/methanol.

  • Pour a small amount of the first developing solvent into the TLC chamber, cover it, and allow the atmosphere to saturate with solvent vapor.

  • Place the spotted TLC plate in the chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow the plate to dry.

  • Visualize the spots under a UV lamp. If the compound is not UV-active, use a chemical stain.

  • Calculate the Rƒ value for the spot corresponding to the target compound using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front)

  • Repeat steps 4-8 with different solvent ratios until an Rƒ value between 0.2 and 0.4 is achieved for the target compound, with good separation from impurities.

Example TLC Data:

Solvent System (v/v)Rƒ of this compoundRƒ of Main ImpurityObservations
30% Ethyl Acetate in Hexane0.150.40Compound is moving too slowly.
50% Ethyl Acetate in Hexane0.300.65Good separation and ideal Rƒ.
70% Ethyl Acetate in Hexane0.500.80Compound is moving too quickly.
5% Methanol in Dichloromethane0.350.70Good separation and ideal Rƒ.

Table 2: Representative TLC Data for Solvent System Optimization

Based on the representative data, a mobile phase of 50% Ethyl Acetate in Hexane or 5% Methanol in Dichloromethane would be suitable for column chromatography.

Column Chromatography

Objective: To purify the crude this compound on a preparative scale.

Materials:

  • Glass chromatography column

  • Silica gel (slurry grade, 230-400 mesh)

  • Cotton or glass wool

  • Sand (acid-washed)

  • Crude this compound

  • Optimized mobile phase (from TLC analysis)

  • Collection tubes or flasks

  • Air pressure source for flash chromatography (optional but recommended)

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the least polar solvent of your mobile phase system (e.g., hexane).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top of the silica bed.

    • Equilibrate the column by running the optimized mobile phase through it until the silica bed is stable. Do not let the solvent level drop below the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level just reaches the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting the eluent in fractions. For flash chromatography, apply gentle air pressure to achieve a steady flow rate.

    • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure this compound.

Example Column Chromatography Parameters:

ParameterValue
Column Diameter4 cm
Silica Gel Amount100 g
Crude Sample Loaded2.0 g
Mobile Phase50% Ethyl Acetate in Hexane
Elution MethodFlash Chromatography
Fraction Size20 mL
Fractions containing pure product15-25

Table 3: Representative Parameters for Column Chromatography Purification

Post-Chromatography Analysis

Objective: To confirm the purity of the isolated this compound.

Procedure:

  • Combine the pure fractions identified by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

  • Determine the yield of the pure product.

  • Assess the purity of the final product using analytical techniques such as:

    • TLC: The purified sample should show a single spot.

    • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual impurities.

    • Mass Spectrometry: To confirm the molecular weight.

    • HPLC: For quantitative purity analysis.

Expected Results:

ParameterResult
Yield of Pure Product1.5 g (75% recovery)
Purity (by HPLC)>98%
AppearanceColorless oil or white solid
¹H NMRConsistent with the structure of this compound

Table 4: Representative Post-Purification Data

Workflow Diagram

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC TLC Solvent System Optimization Elute Elution with Optimized Mobile Phase TLC->Elute Determines Mobile Phase Column_Prep Column Preparation (Silica Gel Slurry) Load_Sample Load Crude Sample Column_Prep->Load_Sample Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Evaporate Solvent Evaporation Combine_Fractions->Evaporate Final_Analysis Purity and Identity Confirmation (NMR, MS, HPLC) Evaporate->Final_Analysis

References

Application Note: HPLC Analysis for Purity Determination of (2-Methyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Methyl-1,3-thiazol-5-yl)methanol is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of chemical compounds. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound, suitable for quality control and stability testing in a drug development setting.

Principle of the Method

The method employs reversed-phase chromatography, where the analyte and its potential impurities are separated based on their differential partitioning between a polar mobile phase and a non-polar stationary phase.[1][2] The stationary phase consists of a C18 bonded silica gel, which retains compounds based on their hydrophobicity. A mobile phase of acetonitrile and water is used to elute the compounds from the column. The separated components are detected by a UV detector, and the purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chromatographic Conditions

A summary of the instrumental parameters for the HPLC analysis is provided in Table 1. This method is optimized to provide a good peak shape and resolution for this compound and its potential process-related impurities.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System with UV/Vis or PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes

Experimental Protocols

2.1 Reagents and Materials

  • This compound Reference Standard (known purity)

  • Acetonitrile (HPLC Grade)

  • Deionized Water or HPLC Grade Water

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or nylon)

2.2 Preparation of Solutions

  • Standard Solution Preparation (Concentration: 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound Reference Standard.

    • Transfer the weighed standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase (Acetonitrile:Water, 70:30) and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Make up the volume to 100 mL with the mobile phase and mix thoroughly.

  • Sample Solution Preparation (Concentration: 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample to be tested.

    • Transfer the weighed sample into a 100 mL volumetric flask.

    • Follow steps 3-5 from the Standard Solution Preparation protocol.

    • Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.3 System Suitability Testing (SST)

Before starting the sample analysis, the performance of the HPLC system must be verified.[3][4] This is achieved by performing a System Suitability Test (SST).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Standard Solution five (5) consecutive times.

  • Record the peak areas and retention times.

  • Calculate the system suitability parameters and ensure they meet the acceptance criteria outlined in Table 2.

Table 2: System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Repeatability (RSD% of Peak Area) ≤ 2.0% for 5 replicate injections
Retention Time RSD% ≤ 1.0% for 5 replicate injections

2.4 Analysis Procedure

  • Once the system suitability is confirmed, inject the prepared Sample Solution into the chromatograph.

  • Record the chromatogram for 15 minutes to ensure all potential late-eluting impurities are captured.

  • Identify the peak for this compound based on the retention time obtained from the Standard Solution injection.

2.5 Calculation of Purity

The purity of the sample is calculated using the area normalization method. This method assumes that all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of the main analyte peak / Sum of the areas of all peaks) x 100

Data Presentation

The following table provides an example of illustrative results that could be obtained from the analysis of a sample of this compound.

Table 3: Illustrative Purity Analysis Results

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
12.8515,2300.45Impurity A
24.523,350,10099.40This compound
36.185,0500.15Impurity B
Total 3,370,380 100.00
Calculated Purity 99.40%

Visualization of Experimental Workflow

The logical flow of the experimental protocol is depicted in the following diagram.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_results 3. Data Processing prep_mobile_phase Prepare Mobile Phase (ACN:Water 70:30) prep_solutions Prepare Standard and Sample Solutions (0.1 mg/mL) equilibration System Equilibration prep_solutions->equilibration sst System Suitability Test (SST) (5 injections of Standard) equilibration->sst check_sst SST Criteria Met? sst->check_sst analysis Inject Sample Solution check_sst->analysis Yes end_fail Stop/ Troubleshoot check_sst->end_fail No data_processing Integrate Peaks and Calculate Area % analysis->data_processing report Final Purity Report data_processing->report end_pass End report->end_pass start Start start->prep_mobile_phase

Caption: Experimental workflow for the HPLC purity analysis.

Conclusion

The described RP-HPLC method is simple, precise, and suitable for the routine purity determination of this compound. The method demonstrates good performance with standard chromatographic parameters and can be readily implemented in a quality control laboratory. For regulatory submissions, a full method validation in accordance with ICH guidelines would be required to demonstrate specificity, linearity, accuracy, precision, and robustness.[5]

References

Application Note: NMR Spectral Analysis for Reaction Monitoring of (2-Methyl-1,3-thiazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of organic molecules.[1][2] This application note provides detailed protocols for the preparation and NMR analysis of (2-Methyl-1,3-thiazol-5-yl)methanol and its reaction products. It includes a representative example of monitoring an oxidation reaction, complete with expected spectral data and detailed workflows for quantitative analysis, aimed at professionals in synthetic chemistry and drug development.

Part 1: Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a small organic molecule like this compound for routine structural analysis.

Materials:

  • High-quality 5 mm NMR tubes and caps.[3][4]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).[5]

  • Sample compound (1-5 mg for ¹H NMR, 5-30 mg for ¹³C NMR).[5]

  • Pasteur pipette and glass wool.

  • Secondary vial for dissolution.

  • Vortex mixer.

Procedure:

  • Sample Weighing: Accurately weigh 1-5 mg of the purified compound for ¹H NMR (or 5-30 mg for ¹³C NMR) and place it into a clean, dry vial.[3][5]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for a broad range of organic compounds.[5][6]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5] Vortex the vial until the sample is completely dissolved, creating a homogenous solution.[3]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution. Tightly pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into the NMR tube.

  • Volume Check: Ensure the sample height in the NMR tube is between 40-50 mm (approximately 0.6-0.7 mL for a standard 5 mm tube).[4][5] Incorrect sample volume can lead to poor shimming and distorted spectra.[4]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[4]

Protocol 2: Quantitative NMR (qNMR) for Reaction Monitoring

This protocol describes the methodology for using ¹H NMR to quantify the conversion of a starting material to its product in a reaction mixture.[1][2][7]

Key Principles: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By comparing the integral of a product peak to a starting material peak, or to a known concentration of an internal standard, one can determine concentration and purity.[7]

Procedure:

  • Sample Preparation:

    • From the reaction mixture, carefully take a representative aliquot (e.g., 50 µL).

    • Dissolve the aliquot in a precise volume (e.g., 0.6 mL) of a deuterated solvent containing a known concentration of an internal standard.

    • Internal Standard Selection: The internal standard must be inert to the reaction components, have a simple spectrum with signals that do not overlap with the analyte signals, and be non-volatile. Common standards include 1,4-Dioxane, Dimethyl sulfone, or Maleic acid.

  • NMR Data Acquisition: Acquiring quantitative data requires specific parameter adjustments to ensure uniform signal excitation and full relaxation.

    • Relaxation Delay (d1): Set a long relaxation delay, typically 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified. A delay of 30-60 seconds is often sufficient for small molecules.

    • Pulse Angle: Use a 90° pulse angle to maximize signal intensity.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]

  • Data Processing:

    • Apply a gentle line broadening (e.g., 0.1-0.3 Hz) if necessary to improve S/N.

    • Carefully perform phase correction and baseline correction across the entire spectrum. Inaccurate corrections are a major source of integration errors.[1]

  • Quantification:

    • Select well-resolved, non-overlapping signals for both the starting material and the product.

    • Integrate the selected signals.

    • Calculate the molar ratio and reaction conversion using the following formula:

    Conversion (%) = [Integral_Product / (Integral_Product + Integral_StartingMaterial)] * 100

    (Note: This formula assumes the integrated signals for product and starting material correspond to the same number of protons. If not, the integrals must be normalized by dividing by the number of protons each signal represents.)

Part 2: Spectral Analysis - A Representative Example

To illustrate the application of NMR analysis, we consider the hypothetical oxidation of this compound to 2-Methyl-1,3-thiazole-5-carbaldehyde. This is a common transformation for primary alcohols.

Caption: Reaction scheme for the oxidation of the starting material to its corresponding aldehyde.

Expected ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (in ppm) for the starting material and product in CDCl₃.

Compound -CH₃ (s) -CH₂- (s) Thiazole-H (s) -CHO (s) -OH (br s)
This compound~2.70~4.80~7.60-~2.5-3.5
2-Methyl-1,3-thiazole-5-carbaldehyde~2.80-~8.20~9.90-

Analysis of Spectral Changes:

  • Disappearance of Signals: Upon successful oxidation, the signals corresponding to the methylene protons (-CH₂-) at ~4.80 ppm and the alcohol proton (-OH) will disappear.

  • Appearance of New Signal: A new, highly deshielded singlet for the aldehyde proton (-CHO) will appear far downfield, around 9.90 ppm.

  • Shift in Thiazole Proton: The proton on the thiazole ring is expected to shift downfield from ~7.60 ppm to ~8.20 ppm due to the electron-withdrawing effect of the newly formed carbonyl group.

Expected ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts (in ppm).

Compound -CH₃ -CH₂OH Thiazole C-2 Thiazole C-4 Thiazole C-5 -CHO
This compound~19.0~57.0~166.0~140.0~135.0-
2-Methyl-1,3-thiazole-5-carbaldehyde~19.5-~168.0~150.0~145.0~185.0

Analysis of Spectral Changes:

  • The methylene carbon (-CH₂OH) at ~57.0 ppm will be absent in the product spectrum.

  • A new carbonyl carbon (-CHO) signal will appear significantly downfield around 185.0 ppm.

  • The carbons of the thiazole ring (C-4 and C-5) will also experience a downfield shift due to the deshielding effect of the aldehyde group.

Part 3: Data Analysis Workflow and Visualization

Effective NMR analysis follows a structured workflow from sample preparation to final interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Interpretation A1 Weigh Compound & Internal Standard (for qNMR) A2 Dissolve in Deuterated Solvent A1->A2 A3 Filter into NMR Tube A2->A3 B1 Insert Sample & Lock/Tune/Shim A3->B1 B2 Set Acquisition Parameters (e.g., d1 for qNMR) B1->B2 B3 Acquire Spectrum (¹H, ¹³C, etc.) B2->B3 C1 Fourier Transform B3->C1 C2 Phase & Baseline Correction C1->C2 C3 Signal Integration C2->C3 C4 Peak Picking & Assignment C3->C4 D1 Structural Elucidation C4->D1 D2 Calculate Reaction Conversion / Purity D1->D2

Caption: General workflow for NMR spectral analysis from sample preparation to interpretation.

Logical Flow for Quantitative Analysis

The decision-making process for quantitative analysis is critical for achieving accurate results.

G start Start qNMR Analysis select_peaks Select well-resolved, non-overlapping peaks for analyte and standard start->select_peaks check_t1 Are T1 relaxation times known? select_peaks->check_t1 set_d1_long Set long relaxation delay (d1) (e.g., d1 > 5 * longest T1) check_t1->set_d1_long Yes run_inversion Perform T1 inversion-recovery experiment to measure T1 check_t1->run_inversion No acquire Acquire data with sufficient Signal-to-Noise (S/N > 250) set_d1_long->acquire run_inversion->set_d1_long process Process Data (Phase & Baseline Correction) acquire->process integrate Integrate selected signals accurately process->integrate calculate Calculate Concentration / Purity using integral ratios integrate->calculate end End calculate->end

References

Scale-Up Synthesis of (2-Methyl-1,3-thiazol-5-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of (2-Methyl-1,3-thiazol-5-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The following sections outline a robust and scalable synthetic route, emphasizing safety, efficiency, and product purity.

Overview of Synthetic Strategy

The most common and scalable approach for the synthesis of this compound is the reduction of a suitable carboxylic acid ester precursor, namely ethyl 2-methylthiazole-5-carboxylate. This method is advantageous due to the commercial availability of starting materials and the generally high yields achieved.

Two primary synthetic pathways are considered for industrial-scale production:

  • Route A: Hantzsch Thiazole Synthesis followed by Reduction: This classic method involves the condensation of an α-haloketone with a thioamide to form the thiazole ring, followed by the reduction of the ester to the desired alcohol.

  • Route B: One-Pot Synthesis of the Ester Precursor: More recent, greener methodologies allow for the one-pot synthesis of the ethyl 2-methylthiazole-5-carboxylate precursor, which can then be reduced.

This document will focus on the scale-up of the reduction step, which is a critical stage in the overall synthesis.

Experimental Protocols

Synthesis of Ethyl 2-Methylthiazole-5-carboxylate (Precursor)

A one-pot synthesis method provides an efficient route to the precursor.[1][2]

Reaction Scheme:

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
Ethyl acetoacetate130.14 g/mol 1.0
N-Bromosuccinimide (NBS)177.98 g/mol 1.2
Thioacetamide75.13 g/mol 1.0
Tetrahydrofuran (THF)-Solvent
Water-Solvent

Procedure:

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in a mixture of THF and water at 0°C, slowly add NBS (1.2 eq).

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Add thioacetamide (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80°C and maintain for 2 hours.

  • After cooling, the product can be isolated and purified by standard procedures.

Scale-Up Reduction of Ethyl 2-Methylthiazole-5-carboxylate

The reduction of the ester to the primary alcohol is a critical step. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.[3][4][5] However, due to the hazardous nature of LAH, strict safety protocols must be followed during scale-up.[6][7][8][9]

Reaction Scheme:

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
Ethyl 2-methylthiazole-5-carboxylate185.23 g/mol 1.0
Lithium Aluminum Hydride (LAH)37.95 g/mol 1.5 - 2.0
Anhydrous Tetrahydrofuran (THF)-Solvent
Ethyl acetate-Quenching
Water-Quenching
15% Sodium Hydroxide Solution-Work-up
Anhydrous Sodium Sulfate-Drying Agent

Protocol for Scalable Reduction:

  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and a dropping funnel under an inert nitrogen atmosphere is essential.

  • Reagent Charging: Charge the reactor with a solution of LAH (1.5 - 2.0 eq) in anhydrous THF. Cool the suspension to 0°C using a circulating chiller.

  • Substrate Addition: Dissolve ethyl 2-methylthiazole-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the internal temperature below 10°C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Controlled Quenching (Fieser Workup): This is a critical safety step. Cool the reaction mixture back to 0°C. Slowly and carefully add ethyl acetate to consume the excess LAH. Then, cautiously add water dropwise, followed by a 15% aqueous solution of sodium hydroxide. This procedure is designed to precipitate the aluminum salts in a granular form, making them easy to filter.[6]

  • Work-up and Isolation: Stir the resulting slurry at room temperature for 30 minutes. Add anhydrous sodium sulfate and continue stirring for another 15 minutes. Filter the solid aluminum salts and wash the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude this compound. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Data Presentation

Table 1: Comparison of Reducing Agents for Ester to Alcohol Conversion

Reducing AgentReactivitySolvent(s)Key Considerations for Scale-Up
Lithium Aluminum Hydride (LiAlH₄)Very HighEthers (THF)Highly exothermic, pyrophoric, reacts violently with water. Requires strict moisture and temperature control.[3][6][8][9]
Sodium Borohydride (NaBH₄)LowAlcohols (MeOH, EtOH)Generally too slow for esters, but can be used under specific conditions. Safer to handle than LAH.[3]
Lithium Borohydride (LiBH₄)HighEthers (THF)More reactive than NaBH₄ but less than LiAlH₄. Soluble in THF.[3]
Diisobutylaluminum Hydride (DIBAL-H)HighHydrocarbons, EthersCan offer more selectivity than LAH and is soluble in a wider range of solvents.[3]

Safety and Handling Considerations for Scale-Up

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[6][8][9] All manipulations should be conducted under a dry, inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is mandatory. Large-scale reactions require robust cooling systems to control the exothermic nature of the reduction and quenching steps.[7]

  • Work-up Procedure: The quenching of LAH reactions is particularly hazardous and must be performed with extreme caution. The slow, controlled addition of quenching agents at low temperatures is crucial to prevent a runaway reaction. The Fieser workup is a recommended procedure for safer handling of the aluminum salts produced.[6]

  • Solvent Purity: Anhydrous solvents are essential for reactions involving LAH to prevent uncontrolled reactions and ensure high yields.

  • Hazard Communication: The target molecule, this compound, is classified as causing serious eye damage.[10] Appropriate handling procedures should be in place to avoid contact.

Visualizations

Workflow for the Scale-Up Synthesis

Scale_Up_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reduction Reduction and Purification EAA Ethyl Acetoacetate OnePot One-Pot Synthesis EAA->OnePot NBS NBS NBS->OnePot Thioacetamide Thioacetamide Thioacetamide->OnePot Precursor Ethyl 2-methylthiazole- 5-carboxylate OnePot->Precursor Reduction Reduction Precursor->Reduction LAH LiAlH4 LAH->Reduction Workup Quenching & Work-up Reduction->Workup Purification Purification Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the scale-up synthesis of this compound.

Hantzsch Thiazole Synthesis Pathway

Hantzsch_Thiazole_Synthesis Haloketone α-Haloketone SN2 SN2 Reaction Haloketone->SN2 Thioamide Thioamide Thioamide->SN2 Intermediate Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Thiazole Thiazole Ring Dehydration->Thiazole

Caption: Key steps in the Hantzsch thiazole synthesis.

References

The Versatility of (2-Methyl-1,3-thiazol-5-yl)methanol in Medicinal Chemistry: A Synthon for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

(2-Methyl-1,3-thiazol-5-yl)methanol , a key heterocyclic building block, has emerged as a valuable starting material in the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including the reactive hydroxymethyl group and the bioisosteric nature of the thiazole ring, make it a versatile synthon for the development of novel therapeutic agents targeting a range of diseases, from cancer and cardiovascular disorders to infectious diseases and overactive bladder. This application note delves into the utility of this compound in medicinal chemistry, providing detailed insights into its application in the synthesis of potent enzyme inhibitors and receptor agonists, complete with experimental protocols and quantitative biological data.

Application in the Development of PARG Inhibitors

Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme involved in the DNA damage response pathway, making it an attractive target for cancer therapy. Inhibitors of PARG can potentiate the effects of DNA-damaging agents and induce synthetic lethality in certain cancer cells. This compound serves as a crucial intermediate in the synthesis of potent PARG inhibitors.

One such example is the synthesis of quinazolinone-based PARG inhibitors. The (2-methyl-1,3-thiazol-5-yl)methyl moiety is incorporated into the final molecule, where it plays a significant role in binding to the active site of the enzyme.

Quantitative Data for a Representative PARG Inhibitor

The following table summarizes the in vitro activity of a potent PARG inhibitor, PDD00017273, which incorporates the (2-methyl-1,3-thiazol-5-yl)methyl scaffold.

Compound IDTargetIC50 (nM)Cell-based Assay (MMS-induced PAR chain persistence, HeLa cells) IC50 (nM)Clonogenic Growth Inhibition IC50 (µM)
PDD00017273 PARG26[1][2]37[1][2]ZR-75-1: 0.2, MDA-MB-436: 0.8, HCC1937: >10[1][2]
Experimental Protocol: Synthesis of a Quinazolinone PARG Inhibitor Intermediate

This protocol outlines a representative synthesis of a key intermediate for a PARG inhibitor, starting from this compound.

Step 1: Chlorination of this compound

To a solution of this compound (1.0 eq) in dichloromethane (DCM) at room temperature, thionyl chloride (3.0 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield 5-(chloromethyl)-2-methyl-1,3-thiazole, which is typically used in the next step without further purification.

Step 2: Alkylation of a Quinazolinone Precursor

A solution of the appropriate quinazolinone precursor (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is treated with a base like sodium hydride (1.1 eq) at 0°C. After stirring for 30 minutes, the 5-(chloromethyl)-2-methyl-1,3-thiazole (1.2 eq) is added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired N-alkylated quinazolinone intermediate.

Application in the Synthesis of CaMKII Inhibitors

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase implicated in various cardiovascular diseases, including heart failure and arrhythmias. Inhibition of CaMKII is a promising therapeutic strategy for these conditions. This compound has been utilized as a building block in the synthesis of aminopyrimidine-based CaMKII inhibitors.

Experimental Workflow for CaMKII Inhibitor Synthesis

The general workflow for synthesizing these inhibitors involves a Mitsunobu reaction to couple the this compound with a suitable aminopyrimidine core.

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Product A This compound C Mitsunobu Reaction (DIAD, PPh3, Toluene) A->C B Aminopyrimidine Core B->C D Aminopyrimidine-Thiazole Conjugate (CaMKII Inhibitor) C->D

Caption: Synthetic workflow for CaMKII inhibitors.

Experimental Protocol: Mitsunobu Reaction for CaMKII Inhibitor Synthesis

To a solution of the aminopyrimidine core (1.0 eq), this compound (1.1 eq), and triphenylphosphine (1.5 eq) in toluene at 0°C, diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise. The reaction mixture is stirred at room temperature for 25 minutes. The resulting mixture is then purified by silica gel column chromatography to yield the target aminopyrimidine CaMKII inhibitor.

Application in the Development of β3-Adrenergic Receptor Agonists

A significant application of a derivative of this compound is in the synthesis of Mirabegron , a potent and selective β3-adrenergic receptor agonist. Mirabegron is used for the treatment of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence. It works by relaxing the detrusor muscle of the bladder during the storage phase, thereby increasing bladder capacity.

Signaling Pathway of Mirabegron Action

Mirabegron's therapeutic effect is mediated through the β3-adrenergic receptor signaling pathway in the bladder's detrusor muscle cells.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Mirabegron Mirabegron Beta3AR β3-Adrenergic Receptor Mirabegron->Beta3AR Binds to Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation (Increased Bladder Capacity) PKA->Relaxation Leads to

Caption: Mirabegron's signaling pathway in detrusor muscle cells.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application spans the synthesis of inhibitors for critical oncology targets like PARG and cardiovascular targets such as CaMKII. Furthermore, its structural motifs are integral to the development of drugs like Mirabegron, which address significant quality-of-life conditions. The synthetic accessibility and the favorable biological properties of the thiazole ring ensure that this compound will continue to be a cornerstone for the discovery and development of new and improved therapeutic agents. Researchers and drug development professionals are encouraged to explore the full potential of this synthon in their quest for novel medicines.

References

Troubleshooting & Optimization

Common side products in the synthesis of (2-Methyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methyl-1,3-thiazol-5-yl)methanol. The content focuses on identifying and mitigating common side products and impurities encountered during the most prevalent synthetic routes.

Route 1: Reduction of 2-Methyl-1,3-thiazole-5-carboxylate Esters

The most common and direct method for synthesizing this compound is the reduction of a corresponding carboxylic acid ester, such as ethyl or methyl 2-methyl-1,3-thiazole-5-carboxylate. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[1][2]

Frequently Asked Questions (FAQs)

Question 1: My post-reaction analysis (NMR, LC-MS) shows a significant amount of unreacted starting ester. What caused this incomplete reaction?

Answer: The presence of residual starting material is a classic sign of incomplete reduction. Several factors can contribute to this issue:

  • Insufficient Reducing Agent: LiAlH₄ is highly reactive with moisture and can be partially decomposed if solvents are not rigorously dried or if the reagent itself is old. An insufficient molar equivalent will lead to an incomplete reaction.

  • Low Reaction Temperature: While the reaction is often initiated at 0 °C for safety, it may require warming to room temperature or gentle reflux to proceed to completion.

  • Short Reaction Time: The conversion may not have reached completion within the allotted time.

  • Reagent Quality: The LiAlH₄ may have degraded upon storage.

Recommended Actions:

  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Increase the molar equivalents of LiAlH₄ (typically 1.5 to 2.0 equivalents are used).

  • After the initial addition at 0 °C, allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Question 2: I've isolated my product, but I see an impurity with a molecular weight of 127.15 g/mol and a characteristic ¹H NMR signal around 9-10 ppm. What is this side product?

Answer: This impurity is almost certainly (2-Methyl-1,3-thiazol-5-yl)carbaldehyde , the aldehyde intermediate in the reduction process. While aldehydes are typically more reactive than esters and are quickly reduced to the alcohol, some may persist if the reaction is not driven to completion.[3] Its presence indicates that the reduction was halted prematurely.

Recommended Actions:

  • To avoid this impurity, ensure the reaction goes to completion as described in the previous point.

  • If the aldehyde is already formed, re-subjecting the impure mixture to the reduction conditions (e.g., adding more LiAlH₄) can convert the remaining aldehyde to the desired alcohol. Alternatively, careful column chromatography can separate the more polar alcohol from the less polar aldehyde.

Data Presentation: Product & Key Impurity Characteristics
Compound NameStructureMolecular Weight ( g/mol )Key ¹H NMR Signals (δ, ppm)
This compound
alt text
129.18~7.5 (s, 1H, thiazole C4-H), ~4.7 (s, 2H, -CH₂OH), ~2.7 (s, 3H, -CH₃)
Ethyl 2-methyl-1,3-thiazole-5-carboxylate 171.22~8.1 (s, 1H, thiazole C4-H), ~4.3 (q, 2H, -OCH₂CH₃), ~2.7 (s, 3H, thiazole -CH₃), ~1.3 (t, 3H, -OCH₂CH₃)
(2-Methyl-1,3-thiazol-5-yl)carbaldehyde
alt text
127.15~9.9 (s, 1H, -CHO), ~8.3 (s, 1H, thiazole C4-H), ~2.8 (s, 3H, -CH₃)

Question 3: My final product is a sticky, difficult-to-handle solid, and the yield is low after purification. How can I improve the workup procedure?

Answer: This is a very common issue during the workup of LiAlH₄ reactions due to the formation of colloidal aluminum salts. A poorly executed quenching procedure can trap the product, making extraction and purification challenging. The "Fieser workup" is a reliable method to produce granular, easily filterable inorganic salts.

Recommended Action:

  • Implement a structured quenching protocol. For a reaction using 'X' grams of LiAlH₄, cool the mixture to 0 °C and add the following reagents dropwise and sequentially with vigorous stirring:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH solution

    • '3X' mL of water

  • After the final addition, stir the mixture at room temperature for 15-30 minutes. This should produce a white, granular precipitate that can be easily removed by filtration. The filter cake can be washed with a solvent like ethyl acetate or THF to recover any adsorbed product.

Route 2: Hantzsch Thiazole Synthesis

This classical method involves the condensation of an α-halocarbonyl compound with a thioamide.[4][5] To obtain the (2-Methyl-1,3-thiazol-5-yl) scaffold, thioacetamide would be reacted with a 3-carbon α-halocarbonyl synthon bearing a protected or precursor alcohol group.

Frequently Asked Questions (FAQs)

Question 4: My Hantzsch synthesis reaction resulted in a complex mixture with a low yield of the desired thiazole. What are the potential side products?

Answer: The Hantzsch synthesis, while robust, can generate side products depending on the specific substrates and conditions:

  • Uncyclized Intermediates: The initial S-alkylation of the thioamide forms an intermediate that must subsequently cyclize and dehydrate. Incomplete reaction can leave this intermediate in the product mixture.

  • Regioisomers: If an unsymmetrical α-haloketone is used, condensation can potentially occur at different positions, leading to isomeric thiazole products.

  • Over-alkylation: The nitrogen atom of the formed thiazole ring can be nucleophilic and react with any remaining α-halocarbonyl, leading to N-alkylated thiazolium salts.

  • Self-condensation of Starting Materials: α-halocarbonyls can undergo self-condensation under basic or even neutral conditions.

Recommended Actions:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the thioamide and α-halocarbonyl to minimize side reactions from excess starting materials.

  • Temperature Control: Maintain the recommended reaction temperature to favor the desired cyclization pathway over side reactions.

  • Purification: A thorough purification by column chromatography is often necessary to separate the desired product from closely related impurities.

Experimental Protocols

Protocol 1: Reduction of Ethyl 2-methyl-1,3-thiazole-5-carboxylate with LiAlH₄
  • Setup: Add a solution of ethyl 2-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 5 mL per mmol of ester) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add solid LiAlH₄ (1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Following the Fieser workup, slowly and sequentially add water (1 mL per gram of LiAlH₄ used), 15% NaOH (aq) (1 mL per gram of LiAlH₄), and finally water again (3 mL per gram of LiAlH₄).

  • Filtration: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by silica gel chromatography if necessary.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm.

  • Expected Elution Order: this compound (most polar, earliest elution) -> (2-Methyl-1,3-thiazol-5-yl)carbaldehyde -> Ethyl 2-methyl-1,3-thiazole-5-carboxylate (least polar, latest elution).

Visualizations

G start Impurity Detected in Final Product ester_check Is Starting Ester Present? start->ester_check aldehyde_check Is Aldehyde Intermediate Present? ester_check->aldehyde_check No cause_ester Potential Cause: Incomplete Reduction ester_check->cause_ester Yes cause_aldehyde Potential Cause: Partial Reduction aldehyde_check->cause_aldehyde Yes other Other Impurity aldehyde_check->other No action_ester Recommended Action: - Use excess LiAlH₄ - Ensure anhydrous conditions - Increase reaction time/temp cause_ester->action_ester action_aldehyde Recommended Action: - Drive reaction to completion - Re-treat with LiAlH₄ - Purify via chromatography cause_aldehyde->action_aldehyde

Caption: Troubleshooting logic for impurities in the reduction synthesis.

G A Reaction Setup (Inert Atmosphere) B Cool to 0 °C A->B C Add LiAlH₄ (Portion-wise) B->C D React at RT (Monitor by TLC) C->D E Quench Reaction (Fieser Workup) D->E F Filter & Extract E->F G Purify & Analyze (Chromatography/HPLC) F->G

Caption: Standard experimental workflow for LiAlH₄ reduction.

References

Optimizing reaction yield for the synthesis of (2-Methyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-Methyl-1,3-thiazol-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely reported and reliable method is the reduction of an ester precursor, typically ethyl 2-methyl-1,3-thiazole-5-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF). This method has been shown to provide high yields, with a similar reaction for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol reporting a yield of 85.1%.[1]

Q2: Can I use a milder reducing agent like sodium borohydride (NaBH₄)?

A2: Sodium borohydride (NaBH₄) is generally not effective for the reduction of esters to alcohols under standard conditions.[2][3][4][5][6] While there are some specialized procedures using NaBH₄ in combination with activating agents or in specific solvent systems, these are not as common or straightforward as using LiAlH₄ for this transformation. For the reduction of the corresponding aldehyde, 2-methyl-1,3-thiazole-5-carbaldehyde, NaBH₄ would be a suitable reagent.

Q3: Are there any alternative reducing agents to LiAlH₄?

A3: Yes, other reducing agents can be considered. Lithium borohydride (LiBH₄) is a stronger reducing agent than NaBH₄ and is capable of reducing esters to alcohols.[7] Another alternative is Diisobutylaluminum hydride (DIBAL-H), which is often used to reduce esters to aldehydes at low temperatures. However, by adjusting the reaction conditions (e.g., temperature and stoichiometry), it can also be used for the complete reduction to the alcohol.

Q4: What are the main challenges in the synthesis of the thiazole precursor itself?

A4: The precursor, ethyl 2-methyl-1,3-thiazole-5-carboxylate, is often synthesized via the Hantzsch thiazole synthesis.[8][9][10] Common challenges in this step include side reactions, low yields if the reaction conditions are not optimized, and the formation of regioisomeric impurities depending on the substrates used. It is crucial to start with high-purity starting materials and carefully control the reaction temperature and stoichiometry.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield of this compound 1. Inactive LiAlH₄: The reagent is highly sensitive to moisture and can be deactivated by improper handling or storage. 2. Wet Solvent or Glassware: Traces of water will quench the LiAlH₄. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Degradation of Starting Material: The thiazole ester may be unstable under certain conditions.1. Use freshly opened, high-purity LiAlH₄. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed. If the reaction is sluggish, consider a slight increase in temperature, but proceed with caution. 4. Verify the purity of the starting ester before the reaction.
Presence of Unreacted Starting Material (Ester) 1. Insufficient LiAlH₄: Not enough reducing agent was used to fully convert the ester. 2. Reaction Time Too Short: The reaction was stopped before completion.1. Use a molar excess of LiAlH₄ (typically 2-4 equivalents). 2. Continue to monitor the reaction by TLC and allow it to stir for a longer duration until the starting material spot disappears.
Formation of an Aldehyde Intermediate (2-Methyl-1,3-thiazole-5-carbaldehyde) Incomplete Reduction: This is more likely if a less reactive hydride source is used or if the reaction is quenched prematurely. With LiAlH₄, the aldehyde is a transient intermediate that is typically reduced immediately.If using LiAlH₄, ensure sufficient equivalents and reaction time. If the aldehyde is the desired product, consider using a milder reducing agent like DIBAL-H at low temperatures (-78 °C).
Complex Mixture of Products/Side Reactions 1. Side reactions during Hantzsch synthesis of the precursor. 2. Over-reduction or side reactions with other functional groups. 3. Reaction with solvent: At higher temperatures, LiAlH₄ can react with THF.1. Purify the thiazole ester precursor thoroughly before the reduction step. 2. If the substrate has other reducible functional groups, consider using a more selective reducing agent or a protection strategy. 3. Maintain a low reaction temperature (e.g., 0 °C to room temperature).
Difficult Product Isolation/Purification 1. Formation of emulsions during work-up. 2. High polarity of the product. 3. Co-elution with impurities during column chromatography. 1. Follow a careful work-up procedure (e.g., Fieser work-up) to precipitate aluminum salts, which can then be filtered off. 2. This compound is a polar compound. Use a more polar solvent system for extraction (e.g., ethyl acetate or a mixture of dichloromethane and methanol). For column chromatography, a polar solvent system such as ethyl acetate/hexane or dichloromethane/methanol is recommended.[11] 3. Optimize the solvent system for column chromatography by first running TLC with different solvent mixtures to achieve good separation between the product and impurities.
Unexpected Peaks in NMR Spectrum 1. Residual Solvents: From the reaction or purification (e.g., THF, ethyl acetate, hexane). 2. Unreacted Starting Material. 3. Side Products: Such as the aldehyde intermediate or products from side reactions.1. Refer to standard NMR chemical shift tables for common laboratory solvents to identify these peaks.[12][13] Dry the final product under high vacuum to remove residual solvents. 2. Compare the spectrum to the known spectrum of the starting material. 3. Characterize the impurities by 2D NMR techniques or LC-MS if necessary.

Data Summary

Precursor Reducing Agent Solvent Temperature Reported Yield Reference
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylateLiAlH₄THF0 °C85.1%[1]
Ethyl 2-methyl-1,3-thiazole-5-carboxylateLiAlH₄Anhydrous Ether/THF0 °C to RTHigh (expected)General Procedure
2-Methyl-1,3-thiazole-5-carbaldehydeNaBH₄Methanol/Ethanol0 °C to RTHigh (expected)General Procedure

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of Ethyl 2-Methyl-1,3-thiazole-5-carboxylate

This protocol is adapted from a similar, well-documented procedure.[1]

Materials:

  • Ethyl 2-methyl-1,3-thiazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

  • Hydrochloric acid (1M solution, for work-up if needed)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous THF to a flask cooled to 0 °C.

  • Slowly add a solution of ethyl 2-methyl-1,3-thiazole-5-carboxylate (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Fieser Method): Carefully quench the reaction at 0 °C by the sequential, dropwise addition of:

    • 'x' mL of water for every 'x' g of LiAlH₄ used.

    • 'x' mL of 15% aqueous NaOH for every 'x' g of LiAlH₄ used.

    • '3x' mL of water for every 'x' g of LiAlH₄ used.

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes to precipitate the aluminum salts.

  • Add anhydrous sodium sulfate or magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.

  • Filter the resulting solid through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane) to afford the pure this compound.

Protocol 2: Synthesis of this compound via NaBH₄ Reduction of 2-Methyl-1,3-thiazole-5-carbaldehyde

Materials:

  • 2-Methyl-1,3-thiazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

Procedure:

  • Dissolve 2-methyl-1,3-thiazole-5-carbaldehyde (1.0 eq.) in methanol or ethanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Visualizations

Reaction_Pathway Ethyl 2-methyl-1,3-thiazole-5-carboxylate Ethyl 2-methyl-1,3-thiazole-5-carboxylate 2-Methyl-1,3-thiazole-5-carbaldehyde 2-Methyl-1,3-thiazole-5-carbaldehyde Ethyl 2-methyl-1,3-thiazole-5-carboxylate->2-Methyl-1,3-thiazole-5-carbaldehyde DIBAL-H, -78°C This compound This compound Ethyl 2-methyl-1,3-thiazole-5-carboxylate->this compound LiAlH4 2-Methyl-1,3-thiazole-5-carbaldehyde->this compound NaBH4

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Purity and Activity of Reagents (e.g., LiAlH4) Start->Check_Reagents Purification_Issues Address Purification Challenges Start->Purification_Issues Check_Reagents->Start Reagents Faulty Check_Conditions Verify Anhydrous Conditions Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Moisture Present Check_Stoichiometry Ensure Sufficient Equivalents of Reducing Agent Check_Conditions->Check_Stoichiometry Conditions OK Check_Stoichiometry->Start Insufficient Reagent Optimize_Time_Temp Optimize Reaction Time and/or Temperature Check_Stoichiometry->Optimize_Time_Temp Stoichiometry OK Success Improved Yield Optimize_Time_Temp->Success Workup Optimize Work-up Procedure Purification_Issues->Workup Chromatography Optimize Chromatography Conditions Workup->Chromatography Chromatography->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Troubleshooting low yield in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Formation

Q1: I am not getting any product, or the yield is very low. What are the most common causes?

A1: Low or no product formation in a Hantzsch thiazole synthesis can stem from several factors. The primary areas to investigate are the quality of your starting materials, the reaction conditions, and the potential for side reactions.

  • Purity of Starting Materials: Ensure your α-haloketone and thioamide are pure. Impurities in the α-haloketone can lead to unwanted side reactions. The thioamide should be dry, as water can interfere with the reaction.

  • Reactivity of the α-Haloketone: The reactivity of the α-haloketone is crucial. α-Bromoketones are generally more reactive than α-chloroketones and are often a better choice if you are experiencing low reactivity.[1]

  • Reaction Temperature: The reaction often requires heating.[1] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products and the formation of side products.

  • Choice of Solvent: The solvent plays a critical role. Polar protic solvents like ethanol or methanol are commonly used and generally give good results.[1][2] In some cases, solvent-free conditions have also been shown to be effective and can lead to higher yields and shorter reaction times.[3][4]

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Q2: My TLC plate shows multiple spots. What are the likely side products and how can I minimize them?

A2: The presence of multiple spots on your TLC indicates the formation of side products. In the Hantzsch synthesis, these can arise from self-condensation of the α-haloketone, or from alternative reaction pathways.

  • Side Reactions: One common side reaction is the self-condensation of the α-haloketone. To minimize this, you can try adding the α-haloketone slowly to the reaction mixture containing the thioamide. Using a slight excess of the thioamide (1.1-1.5 equivalents) can also help to favor the desired reaction.[1][2]

  • Reaction Conditions: Optimizing reaction conditions can significantly reduce side product formation. This includes adjusting the temperature and reaction time. Monitoring the reaction by TLC is crucial to determine the optimal time to stop the reaction before significant side product formation occurs.[2][5]

  • pH of the reaction medium: The pH can influence the reaction pathway. While the reaction is often carried out under neutral or slightly basic conditions, acidic conditions have also been explored and can alter the regioselectivity of the reaction.[6]

Issue 3: Difficulty in Product Isolation and Purification

Q3: I am having trouble isolating my thiazole product. What are the recommended procedures?

A3: The isolation of the thiazole product is often straightforward, as it is typically a solid that can be precipitated.[7]

  • Precipitation: A common method for isolation is to pour the cooled reaction mixture into cold water.[2] The thiazole product, being less soluble in water, should precipitate out.

  • Neutralization: The initial product formed is often the hydrohalide salt of the thiazole, which can be soluble in the reaction mixture.[1] To precipitate the neutral thiazole, a weak base like sodium bicarbonate or sodium carbonate solution is added until effervescence ceases.[1][2]

  • Filtration and Washing: The precipitated solid can be collected by vacuum filtration.[2] It is important to wash the collected solid with cold water to remove any inorganic salts and other water-soluble impurities.[1]

  • Recrystallization: For further purification, recrystallization from a suitable solvent like ethanol is often effective.[2]

Quantitative Data Summary

ParameterRecommended Range/ValueNotesReference
Thioamide to α-Haloketone Ratio 1.1 - 1.5 : 1A slight excess of thioamide can improve yield.[1][2]
Reaction Temperature Reflux (Methanol/Ethanol) or 65-100°COptimal temperature depends on the specific reactants and solvent.[5][7][8]
Reaction Time 1 - 5 hoursMonitor by TLC for completion. Microwave-assisted synthesis can significantly reduce reaction time.[2][5][9]
pH for Precipitation Neutral to slightly basicAchieved by adding NaHCO₃ or Na₂CO₃ solution.[1][2]

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the thioamide (1.1-1.5 equivalents) in a suitable solvent such as absolute ethanol.[2]

  • Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[2] The reaction is typically complete within 1-3 hours.[2]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing cold deionized water to precipitate the product.[2]

    • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence stops.[2]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[2]

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.[2]

Visualizations

Hantzsch_Troubleshooting_Workflow start Low Yield in Hantzsch Synthesis check_reactants 1. Check Starting Materials start->check_reactants reactant_purity Purity of α-haloketone and thioamide? check_reactants->reactant_purity check_conditions 2. Evaluate Reaction Conditions condition_temp Appropriate Temperature? check_conditions->condition_temp check_workup 3. Review Workup & Purification workup_precipitation Product Precipitation Issues? check_workup->workup_precipitation reactant_reactivity α-haloketone reactivity (Br > Cl)? reactant_purity->reactant_reactivity Yes solution_purify Action: Purify/Dry Reactants reactant_purity->solution_purify No reactant_reactivity->check_conditions Yes solution_haloketone Action: Use α-bromoketone reactant_reactivity->solution_haloketone No condition_solvent Optimal Solvent? condition_temp->condition_solvent Yes solution_temp Action: Optimize Temperature (TLC monitoring) condition_temp->solution_temp No condition_time Sufficient Reaction Time? condition_solvent->condition_time Yes solution_solvent Action: Screen Solvents (e.g., EtOH, MeOH) condition_solvent->solution_solvent No condition_time->check_workup Yes solution_time Action: Increase Reaction Time (TLC monitoring) condition_time->solution_time No workup_purification Purification Method Effective? workup_precipitation->workup_purification Yes solution_neutralize Action: Ensure Neutralization (e.g., NaHCO3) workup_precipitation->solution_neutralize No solution_recrystallize Action: Recrystallize from appropriate solvent workup_purification->solution_recrystallize No end Improved Yield workup_purification->end Yes solution_purify->check_reactants solution_haloketone->check_reactants solution_temp->check_conditions solution_solvent->check_conditions solution_time->check_conditions solution_neutralize->check_workup solution_recrystallize->check_workup Hantzsch_Mechanism_Pathway reactants α-Haloketone + Thioamide sn2 Nucleophilic Attack (SN2) Sulfur attacks α-carbon reactants->sn2 intermediate1 Thioimidoether Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization Nitrogen attacks carbonyl carbon intermediate1->cyclization intermediate2 Cyclic Intermediate (Hemiaminal) cyclization->intermediate2 dehydration Dehydration Loss of Water intermediate2->dehydration product Thiazole Product dehydration->product

References

Technical Support Center: Purification of (2-Methyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of (2-Methyl-1,3-thiazol-5-yl)methanol. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Impurities in this compound typically originate from the starting materials, side reactions during synthesis, or degradation. A common synthetic route is the Hantzsch thiazole synthesis. Based on this, likely impurities include:

  • Unreacted Starting Materials: Such as thioacetamide and an α-haloketone (e.g., 1,3-dichloroacetone or 3-chloro-1-hydroxyacetone).

  • Reaction Byproducts: These can include regioisomers formed during the cyclization step.

  • Residual Solvents: Solvents used in the synthesis and work-up, such as ethanol, toluene, or ethyl acetate, may be present.

  • Degradation Products: The thiazole ring is generally stable; however, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to decomposition.

Q2: What are the recommended purification techniques for this compound?

A2: The primary methods for purifying this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, as well as the physical state of the crude product.

Q3: Is this compound stable during purification?

A3: Thiazole rings are generally robust. However, it is advisable to use neutral conditions during purification whenever possible and to avoid excessive heat to prevent potential degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography

Column chromatography is a highly effective technique for separating this compound from its impurities.

Issue 1: The compound is not moving from the origin on the TLC plate.

  • Possible Cause: The solvent system (eluent) is not polar enough.

  • Solution: Increase the polarity of the eluent. For this compound, common solvent systems include mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or acetone. You can start with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent. For very polar impurities, a mixture of dichloromethane and methanol may be effective.

Issue 2: The compound is streaking on the TLC plate.

  • Possible Cause 1: The compound is acidic or basic. Thiazoles can be basic due to the nitrogen atom in the ring.

  • Solution 1: Add a small amount of a modifier to the eluent. For a basic compound, adding a small amount of triethylamine (e.g., 0.1-1%) to the solvent system can improve the peak shape.

  • Possible Cause 2: The sample is overloaded on the TLC plate.

  • Solution 2: Spot a more dilute solution of your sample on the TLC plate.

Issue 3: Poor separation of the desired compound from an impurity.

  • Possible Cause: The chosen solvent system does not have sufficient selectivity.

  • Solution: Experiment with different solvent systems. Sometimes, changing one of the solvents in the mixture (e.g., using dichloromethane instead of ethyl acetate with hexane) can significantly alter the separation. Running a gradient elution on the column, where the polarity of the eluent is gradually increased, can also improve separation.

Recrystallization

Recrystallization is an excellent method for purifying solid this compound, especially for removing small amounts of impurities.

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is supersaturated, or the cooling rate is too fast.

  • Solution 1: Add a small amount of additional hot solvent to dissolve the oil. Allow the solution to cool very slowly. Insulating the flask can facilitate slow cooling. Scratching the inside of the flask with a glass rod at the surface of the liquid can help induce nucleation. If available, adding a seed crystal of the pure compound is highly effective.

  • Possible Cause 2: The chosen solvent is not suitable.

  • Solution 2: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Issue 2: No crystals form upon cooling.

  • Possible Cause 1: The solution is not saturated.

  • Solution 1: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Possible Cause 2: The compound is too soluble in the chosen solvent, even at low temperatures.

  • Solution 2: Try a less polar solvent or a solvent mixture. You can dissolve the compound in a good solvent and then slowly add a poor solvent (in which the compound is insoluble) until the solution becomes cloudy. Then, heat the mixture until it becomes clear and allow it to cool slowly.

Issue 3: Low recovery of the purified compound.

  • Possible Cause 1: Too much solvent was used for recrystallization.

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Possible Cause 2: The crystals were washed with too much cold solvent.

  • Solution 2: After filtration, wash the crystals with a minimal amount of ice-cold solvent to reduce loss.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Thiazole Derivatives

Solvent System Components (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGeneral purpose, good for moderately polar compounds.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds.
Hexane / AcetoneLow to MediumAn alternative to ethyl acetate systems.

Table 2: Potential Recrystallization Solvents for this compound

SolventProperties
Ethanol / WaterA commonly used solvent pair. The compound is dissolved in hot ethanol, and water is added dropwise until cloudiness persists.
Toluene / HexaneAnother potential solvent pair. The compound is dissolved in a minimum of hot toluene, and hexane is added as the anti-solvent.
IsopropanolA single solvent option to be tested for suitable solubility characteristics.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Adsorbent and Column Selection: As a general guideline, use approximately 25-50 g of silica gel for every 1 g of crude material. The column diameter should be appropriate for the amount of silica gel.

  • Solvent System Selection: Determine the optimal eluent by running TLC plates with different solvent systems. A good starting point for this compound is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Analysis Purity Analysis (TLC, NMR) Crude->Analysis Is_Pure Is Purity > 98%? Analysis->Is_Pure Pure_Product Pure Product Is_Pure->Pure_Product Yes Purification_Method Choose Purification Method Is_Pure->Purification_Method No Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Method->Recrystallization Solid with Minor Impurities Analyze_Fractions Analyze Fractions (TLC) Column_Chromatography->Analyze_Fractions Check_Purity Check Purity Recrystallization->Check_Purity Troubleshooting Troubleshooting Required Oiling_Out Issue: Oiling Out Troubleshooting->Oiling_Out No_Crystals Issue: No Crystals Troubleshooting->No_Crystals Low_Yield Issue: Low Yield Troubleshooting->Low_Yield Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Evaporate->Analysis Check_Purity->Pure_Product Successful Check_Purity->Troubleshooting Unsuccessful

Caption: A workflow diagram for the purification of this compound.

Troubleshooting_Logic cluster_Column Column Chromatography Troubleshooting cluster_Recrystallization Recrystallization Troubleshooting TLC_Issue TLC Plate Issue? No_Movement No Movement TLC_Issue->No_Movement Spot at Origin Streaking Streaking TLC_Issue->Streaking Yes Poor_Separation Poor Separation TLC_Issue->Poor_Separation No Increase_Polarity Increase Eluent Polarity No_Movement->Increase_Polarity Add_Modifier Add Modifier (e.g., TEA) Streaking->Add_Modifier Change_Solvent Change Solvent System Poor_Separation->Change_Solvent Recryst_Issue Crystallization Issue? Oiling Oiling Out Recryst_Issue->Oiling Yes No_Crystals No Crystals Form Recryst_Issue->No_Crystals No Low_Recovery Low Recovery Recryst_Issue->Low_Recovery No Slow_Cooling Slow Cooling / Seed Crystal Oiling->Slow_Cooling Concentrate_Solution Concentrate Solution No_Crystals->Concentrate_Solution Minimize_Solvent Minimize Solvent Usage Low_Recovery->Minimize_Solvent

Caption: A troubleshooting decision tree for common purification issues.

Stability of (2-Methyl-1,3-thiazol-5-yl)methanol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (2-Methyl-1,3-thiazol-5-yl)methanol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a heterocyclic compound containing a thiazole ring. Thiazole rings are generally stable due to their aromatic character. However, the molecule's stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are recommended to determine its stability in your specific formulation and storage conditions.

Q2: I am observing unexpected degradation of this compound in my acidic formulation. What could be the cause?

A2: While the thiazole ring itself is relatively stable in acidic conditions, the hydroxymethyl group could be susceptible to acid-catalyzed reactions. Potential degradation pathways include dehydration to form a vinylthiazole derivative or etherification if alcohols are present in your formulation. Protonation of the thiazole nitrogen may also occur, potentially altering the molecule's reactivity.

Q3: My experiment under basic conditions shows a loss of the parent compound. What reactions might be occurring?

A3: Under strong basic conditions, deprotonation of the C2-methyl group of the thiazole ring can occur. The hydroxymethyl group is generally stable in basic conditions, but oxidation to the corresponding aldehyde or carboxylic acid can happen in the presence of air (oxygen).

Q4: I am seeing multiple new peaks in my HPLC analysis after a forced degradation study. How can I identify these degradation products?

A4: Identifying degradation products typically requires a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for determining the molecular weights of the impurities. Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies
Symptom Possible Cause Suggested Solution
High variability in degradation levels between replicate experiments.Inconsistent temperature control.Ensure precise and consistent temperature control throughout the experiment using a calibrated incubator or water bath.
Inaccurate preparation of stressor solutions (acid, base, etc.).Prepare fresh stressor solutions for each experiment and verify their concentrations.
Fluctuation in light intensity during photostability studies.Use a calibrated photostability chamber to ensure consistent light exposure.
Issue 2: Formation of Unexpected Impurities
Symptom Possible Cause Suggested Solution
Appearance of a new peak with a lower molecular weight in LC-MS.Potential cleavage of the thiazole ring or loss of a functional group.This is less likely under mild conditions but could occur under harsh stress. Analyze the fragmentation pattern in MS/MS to identify the structure.
Interaction with excipients in the formulation.Conduct stability studies on the active pharmaceutical ingredient (API) alone to differentiate between inherent degradation and excipient incompatibility.
Appearance of a new peak with a higher molecular weight in LC-MS.Possible dimerization or reaction with other components in the formulation.Use high-resolution mass spectrometry to determine the elemental composition and investigate potential reaction pathways.

Experimental Protocols

Forced degradation studies are crucial for understanding the stability of a drug substance.[1][2] Below are detailed protocols for subjecting this compound to various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then diluted with the respective stressor solutions. Samples should be analyzed at various time points by a stability-indicating HPLC method to monitor the degradation.[3][4] A control sample (API in solvent without stressor) should be analyzed concurrently.

Table 1: Forced Degradation Experimental Conditions
Stress ConditionProtocol
Acid Hydrolysis Mix the API stock solution with 0.1 M to 1 M hydrochloric acid.[5][6] Incubate at room temperature or elevate the temperature to 50-70°C if no degradation is observed.[5] Analyze samples at appropriate time intervals. Neutralize the sample with a suitable base before HPLC analysis.
Base Hydrolysis Mix the API stock solution with 0.1 M to 1 M sodium hydroxide.[5][6] Incubate at room temperature or elevate the temperature to 50-70°C if no degradation is observed.[5] Analyze samples at appropriate time intervals. Neutralize the sample with a suitable acid before HPLC analysis.
Oxidative Degradation Mix the API stock solution with a 0.1% to 3% solution of hydrogen peroxide.[6][7] Keep the solution at room temperature and protected from light. Analyze samples at appropriate time intervals.
Thermal Degradation Store the solid API or a solution of the API at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven.[6][8] Analyze samples at various time points.
Photolytic Degradation Expose the solid API or a solution of the API to a light source capable of emitting both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5][9] A control sample should be kept in the dark under the same temperature conditions.

Visualizations

Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound under acidic and basic conditions based on general chemical principles of the thiazole ring and alcohol functional groups.

cluster_acid Acidic Conditions Parent This compound Protonated Protonated Thiazole Parent->Protonated H+ Dehydrated 5-Vinyl-2-methylthiazole Parent->Dehydrated -H2O Ether Ether Derivative (with alcohol solvent) Parent->Ether +ROH, -H2O

Caption: Potential degradation pathways under acidic conditions.

cluster_base Basic Conditions Parent_Base This compound Deprotonated C2-Methyl Deprotonated Species Parent_Base->Deprotonated Strong Base (-H+) Oxidized_Aldehyde (2-Methyl-1,3-thiazol-5-yl)carbaldehyde Parent_Base->Oxidized_Aldehyde [O] Oxidized_Acid 2-Methyl-1,3-thiazole-5-carboxylic acid Oxidized_Aldehyde->Oxidized_Acid [O]

Caption: Potential degradation pathways under basic conditions.

Experimental Workflow for Stability Study

This workflow outlines the key steps involved in conducting a comprehensive stability study of this compound.

Start Start: Stability Study Plan Protocol Develop Forced Degradation Protocol Start->Protocol Prepare Prepare API Stock and Stressor Solutions Protocol->Prepare Stress Subject API to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze Samples by Stability-Indicating HPLC Method Sample->Analyze Data Collect and Analyze Data (% Degradation, Impurity Profile) Analyze->Data Identify Characterize Significant Degradants (LC-MS, NMR) Data->Identify Report Generate Stability Report Identify->Report End End: Stability Profile Established Report->End

References

Preventing degradation of (2-Methyl-1,3-thiazol-5-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of (2-Methyl-1,3-thiazol-5-yl)methanol during storage. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The degradation of this compound can be accelerated by several factors, including:

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the thiazole ring and the methanol group.

  • Moisture: Water can facilitate hydrolytic degradation pathways.

  • pH: Extreme pH conditions (highly acidic or alkaline) can catalyze degradation.

Q3: What are the visible signs of this compound degradation?

A3: Visual indicators of degradation may include a change in color (e.g., from colorless or pale yellow to a darker shade), the formation of precipitates, or a change in the physical state of the compound. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.

Q4: How can I monitor the stability of my this compound samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity and degradation of this compound. This technique can separate the intact compound from its degradation products, allowing for accurate quantification of its stability over time.

Q5: Are there any known degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for thiazole-containing compounds include oxidation of the sulfur atom, cleavage of the thiazole ring, and oxidation of the methanol group to an aldehyde or carboxylic acid. Forced degradation studies are necessary to identify the specific degradation products under various stress conditions.[1]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpected peaks in HPLC analysis of a stored sample. Degradation of the compound due to improper storage.1. Review the storage conditions (temperature, light exposure, atmosphere). 2. Implement recommended storage conditions (cool, dark, inert atmosphere). 3. Perform a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them.
Discoloration of the compound during storage. Oxidation or photolytic degradation.1. Store the compound in an amber vial or protect it from light. 2. Purge the container with an inert gas (argon or nitrogen) before sealing. 3. Store at a lower temperature.
Inconsistent experimental results using different batches of the compound. Potential degradation of one or more batches.1. Analyze all batches by HPLC to determine their purity. 2. If degradation is confirmed, discard the degraded batch and obtain a fresh one. 3. Ensure consistent and proper storage for all batches.
Loss of potency or activity in a formulation containing the compound. Degradation of this compound within the formulation.1. Conduct a stability study of the compound in the specific formulation. 2. Investigate potential incompatibilities with other excipients in the formulation. 3. Adjust the formulation pH or add antioxidants if oxidative degradation is suspected.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation.

    • Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient elution may be required)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis scan (e.g., 245 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

degradation_pathway compound This compound oxidized_sulfur Thiazole-N-oxide or Sulfoxide compound->oxidized_sulfur Oxidation (e.g., H₂O₂) oxidized_alcohol (2-Methyl-1,3-thiazol-5-yl)formaldehyde compound->oxidized_alcohol Mild Oxidation ring_cleavage Ring Cleavage Products compound->ring_cleavage Harsh Conditions (e.g., Strong Acid/Base, UV) further_oxidized_alcohol 2-Methyl-1,3-thiazole-5-carboxylic acid oxidized_alcohol->further_oxidized_alcohol Oxidation experimental_workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC Method acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Prepare Sample of This compound start->acid start->base start->oxidation start->thermal start->photo evaluation Evaluate Degradation and Identify Products analysis->evaluation troubleshooting_logic node_action node_action node_question node_question start Inconsistent Experimental Results? check_purity Analyze sample purity by HPLC start->check_purity degradation_present Degradation Observed? check_purity->degradation_present review_storage Review storage conditions (T, light, air) degradation_present->review_storage Yes no_degradation Investigate other experimental variables degradation_present->no_degradation No implement_optimal Implement optimal storage conditions review_storage->implement_optimal fresh_sample Use a fresh, pure sample for experiments implement_optimal->fresh_sample

References

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: I'm seeing sharp, unexpected singlets in my ¹H NMR spectrum. What are the most common causes?

A1: Unexpected sharp singlets often originate from common laboratory contaminants. The most frequent sources are residual solvents used during synthesis or purification, moisture, and silicone grease from glassware. It is recommended to cross-reference the chemical shifts of these unexpected peaks with a standard table of NMR solvent and impurity shifts.[1]

Q2: My aromatic region shows more peaks than I predicted for my thiazole derivative. What could be the reason?

A2: Extra signals in the aromatic region can arise from several sources:

  • Unreacted Starting Materials or Byproducts: Residual precursors or side-products from the synthesis, such as in a Hantzsch thiazole synthesis, can lead to additional aromatic peaks.[2][3][4] Reviewing the NMR spectra of your starting materials can help identify these.

  • Regioisomers: If the synthesis can produce different isomers, these may be present in your sample, each giving a distinct set of signals.

  • Tautomerism: Some thiazole derivatives, particularly those with amino or hydroxyl groups, can exist as tautomers in solution.[5][6][7] This equilibrium can result in two sets of peaks representing both forms.

  • Degradation: Thiazole rings can be susceptible to degradation under certain conditions (e.g., photo-degradation), leading to new chemical entities with their own NMR signatures.[8][9][10]

Q3: I have very broad peaks in my spectrum. What does this indicate?

A3: Broad peaks in an NMR spectrum can be indicative of several phenomena:

  • Chemical Exchange: Protons on heteroatoms, like N-H or O-H, can exchange with each other or with trace amounts of water in the solvent. This rapid exchange leads to signal broadening. A D₂O shake experiment can confirm the presence of exchangeable protons.

  • Intermediate Rate Processes: If your molecule is undergoing a dynamic process, such as conformational changes (rotamers) or aggregation, at a rate comparable to the NMR timescale, the signals can broaden.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.

  • Low Solubility or Aggregation: If your compound is not fully dissolved or is forming aggregates, this can lead to broader lines.[11][12][13]

Q4: Could the unexpected peaks be due to the thiazole ring itself opening?

A4: While less common under standard NMR conditions, thiazole ring opening can occur, particularly with certain substituents or under harsh conditions, leading to a complex mixture of products and, consequently, a complicated NMR spectrum. Photo-degradation, for instance, can involve a cycloaddition reaction that leads to ring-opened amide products.[8][9][10]

Troubleshooting Guides

Issue 1: Unidentified peaks in the aliphatic or aromatic regions.

This guide provides a step-by-step workflow to identify the source of unexpected peaks.

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Experimental Verification cluster_3 Advanced Analysis cluster_4 Possible Causes start Unexpected Peak(s) Observed check_impurities Compare chemical shift to common solvent and grease tables start->check_impurities check_starting_material Compare with NMR of starting materials/reagents start->check_starting_material d2o_shake Perform D₂O shake experiment start->d2o_shake temp_study Variable Temperature NMR start->temp_study conc_study Concentration-dependent NMR start->conc_study two_d_nmr Run 2D NMR (COSY, HSQC/HMBC) start->two_d_nmr If still unknown cause1 Solvent/Grease Impurity check_impurities->cause1 Match found cause2 Starting Material/Byproduct check_starting_material->cause2 Match found cause3 Exchangeable Proton (NH/OH) d2o_shake->cause3 Peak disappears cause4 Dynamic Process (Rotamers/Tautomers) temp_study->cause4 Peaks coalesce/sharpen cause5 Aggregation conc_study->cause5 Shifts are concentration-dependent lc_ms Analyze sample with LC-MS two_d_nmr->lc_ms cause6 Unknown Structure/ Degradation Product lc_ms->cause6 Tautomerism cluster_0 Observation cluster_1 Hypothesis cluster_2 Experimental Probes cluster_3 Interpretation obs Multiple sets of peaks or unexpected chemical shifts hyp Tautomerism is occurring obs->hyp solvent Change NMR solvent (e.g., CDCl₃ to DMSO-d₆) hyp->solvent temp Variable Temperature NMR hyp->temp nmr_2d 2D NMR (HMBC, NOESY) hyp->nmr_2d interp_solvent Ratio of tautomers may change due to solvent polarity/H-bonding solvent->interp_solvent interp_temp Peak coalescence at higher temps indicates rapid exchange temp->interp_temp interp_2d Correlations can confirm proton positions in each tautomer nmr_2d->interp_2d

References

Technical Support Center: Navigating the Challenges of Thiazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Thiazole Synthesis. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of thiazole synthesis. Whether you are working with the Hantzsch, Cook-Heilbron, or other synthetic routes, this guide aims to provide practical solutions to enhance yield, purity, and safety in your laboratory and pilot-plant operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up thiazole synthesis?

A1: Scaling up thiazole synthesis often presents challenges related to maintaining yield and purity, managing reaction exotherms, and dealing with reagent stability and solubility. Key issues include decreased yields due to mass and heat transfer limitations, formation of regioisomers and other impurities, difficulties in purification, and potential thermal runaway risks, especially with highly exothermic reactions like the Hantzsch synthesis.[1]

Q2: How does the choice of solvent impact the scale-up of thiazole synthesis?

A2: Solvent selection is critical for a successful and safe scale-up. The ideal solvent should not only provide good solubility for reactants and intermediates but also have a suitable boiling point for effective temperature control. On a larger scale, heat dissipation becomes less efficient, so a solvent with a higher boiling point can help manage exotherms.[1] Furthermore, for industrial applications, factors like solvent toxicity, environmental impact, and cost become paramount. Green solvents and deep eutectic solvents are being explored as safer alternatives to traditional volatile organic compounds.

Q3: What are the primary safety concerns associated with the large-scale synthesis of thiazoles?

A3: The primary safety concern is the risk of thermal runaway, particularly in exothermic reactions like the Hantzsch synthesis.[2] The reaction between an α-haloketone and a thioamide can generate significant heat, and if not properly controlled in a large reactor, the temperature can rise uncontrollably, leading to a dangerous increase in pressure and potentially an explosion. Other concerns include the handling of toxic and corrosive reagents, such as α-haloketones and strong acids or bases.

Q4: How can I minimize the formation of impurities during scale-up?

A4: Minimizing impurity formation during scale-up requires careful control of reaction parameters. Key strategies include:

  • Temperature Control: Maintaining a consistent and optimal temperature is crucial, as temperature fluctuations can lead to side reactions.

  • Controlled Reagent Addition: Slow, controlled addition of reagents can help manage reaction exotherms and prevent localized high concentrations that can promote side product formation.

  • Inert Atmosphere: For reactions sensitive to air or moisture, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidative degradation.

  • Purity of Starting Materials: Using high-purity starting materials is critical, as impurities in the reactants can be carried through or catalyze side reactions.[3]

Troubleshooting Guides

Issue 1: Low Yield in Hantzsch Thiazole Synthesis

Low yields are a frequent issue when scaling up the Hantzsch synthesis. The problem can often be traced back to several factors, from reagent quality to reaction conditions.

  • Assess Starting Material Purity:

    • α-Haloketone Stability: α-haloketones can be unstable and degrade over time. Verify the purity of the α-haloketone by NMR or GC-MS before use. If degradation is suspected, consider purification by distillation or recrystallization.

    • Thioamide Quality: Ensure the thioamide is of high purity and dry. Impurities or moisture can lead to unwanted side reactions.

  • Optimize Reaction Conditions:

    • Solvent Choice: If solubility is an issue at larger scales, consider a different solvent or a co-solvent system. For exothermic reactions, a higher-boiling solvent may provide better temperature control.

    • Temperature Control: Monitor the internal reaction temperature closely. Localized hotspots in large reactors can lead to degradation. Ensure efficient stirring and consider using a reactor with a jacket for better heat exchange.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC. Incomplete reactions will naturally lead to lower yields. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.[4]

  • Purification and Isolation:

    • Product Solubility: The thiazole product may have different solubility characteristics at scale. Ensure the workup and isolation procedure is optimized for the larger volume. The product may sometimes be poorly soluble in water and can be precipitated.[5]

    • Washing Steps: Ensure thorough washing of the crude product to remove unreacted starting materials and soluble impurities.

Data Presentation: Impact of Reaction Conditions on Yield in Hantzsch Synthesis

Catalyst/ConditionSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolReflux3-486[6]
Silica Supported Tungstosilisic AcidEtOH/Water (50/50)651.588[4]
Ultrasonic IrradiationEtOH/Water (50/50)Room Temp0.590[4]
Microwave IrradiationMethanol900.595[7]

G start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify_sm Purify Starting Materials purity_ok->purify_sm No optimize_cond Optimize Reaction Conditions purity_ok->optimize_cond Yes purify_sm->check_purity cond_ok Conditions Optimized? optimize_cond->cond_ok adjust_params Adjust Temp, Time, Solvent, or Catalyst cond_ok->adjust_params No check_workup Review Workup & Isolation Procedure cond_ok->check_workup Yes adjust_params->optimize_cond end_bad Further Investigation Needed workup_ok Procedure Efficient? check_workup->workup_ok optimize_workup Optimize Precipitation & Washing Steps workup_ok->optimize_workup No end_good Yield Improved workup_ok->end_good Yes optimize_workup->check_workup

Issue 2: Formation of Regioisomers in Hantzsch Synthesis

When using unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is a common problem. Controlling the regioselectivity is key to obtaining the desired product.

The regioselectivity of the Hantzsch synthesis can be significantly influenced by the reaction conditions, particularly the pH.

  • Neutral Conditions for 2-Amino Thiazoles:

    • Reaction Setup: In a suitable reactor, dissolve the N-monosubstituted thiourea in a neutral solvent such as ethanol or methanol.

    • Reagent Addition: Slowly add the α-haloketone to the solution at room temperature.

    • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

    • Workup: Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution) to precipitate the product. This procedure typically favors the formation of 2-(N-substituted amino)thiazoles.[3]

  • Acidic Conditions for 2-Imino-2,3-dihydrothiazoles:

    • Reaction Setup: Prepare a solution of the N-monosubstituted thiourea in a mixture of a strong acid and an alcohol (e.g., 10M HCl in ethanol, 1:2 v/v).

    • Reagent Addition: Add the α-haloketone to the acidic solution.

    • Reaction: Heat the reaction mixture (e.g., to 80°C) for a short period (e.g., 20 minutes).[3]

    • Workup: Cool the reaction and carefully neutralize with a base to isolate the product mixture. The proportion of the 2-imino isomer will be enhanced under these conditions.[3]

Data Presentation: Effect of Reaction Medium on Isomer Formation

Reaction MediumPredominant IsomerYield of 2-imino isomerReference
Neutral (e.g., Ethanol)2-(N-substituted amino)thiazoleLow to none[3]
Acidic (10M HCl-EtOH)3-substituted 2-imino-2,3-dihydrothiazoleUp to 73%[3]

G start Unsymmetrical Reactants (α-haloketone or N-subst. thioamide) condition Select Reaction Condition start->condition neutral Neutral Solvent (e.g., Ethanol) condition->neutral Target: 2-Amino Isomer acidic Acidic Medium (e.g., HCl in Ethanol) condition->acidic Target: 2-Imino Isomer product_amino 2-(N-substituted amino)thiazole (Major Product) neutral->product_amino product_imino 3-substituted 2-imino-2,3-dihydrothiazole (Major Product) acidic->product_imino

Issue 3: Thermal Runaway Risk During Scale-Up

The exothermic nature of some thiazole syntheses, especially the Hantzsch reaction, poses a significant thermal runaway risk at an industrial scale.

  • Thermal Hazard Assessment:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction, adiabatic temperature rise, and the rate of heat evolution. This data is crucial for designing a safe process.[8]

    • Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature of decomposition for starting materials, intermediates, and the final product. This helps define the maximum safe operating temperature.

  • Process Design for Heat Management:

    • Reactor Selection: Choose a reactor with a high heat transfer capacity (i.e., a high surface area to volume ratio).

    • Controlled Dosing: Implement a semi-batch process where one of the reagents is added slowly and controllably. The rate of addition should be determined by the reactor's ability to remove the heat generated.

    • Emergency Cooling: Ensure an emergency cooling system is in place (e.g., a quench system or an external cooling loop).

  • Monitoring and Control:

    • Real-time Temperature Monitoring: Use multiple temperature probes to detect any localized temperature increases.

    • Automated Control Systems: Implement an automated control system that can adjust the reagent addition rate or activate emergency cooling if the temperature exceeds a predefined limit.

Data Presentation: Thermal Hazard Data for a Representative Exothermic Reaction

ParameterValueSignificanceReference
Heat of Reaction (ΔHr)-150 to -250 kJ/molHigh exothermicity requires efficient cooling.[8]
Adiabatic Temperature Rise (ΔTad)50 to 100 °CPotential for significant temperature increase if cooling fails.[8]
Onset of Decomposition (T onset)> 150 °CDefines the upper limit for safe process temperature.[2]

G start Scale-Up of Exothermic Thiazole Synthesis assessment Thermal Hazard Assessment (RC1, DSC) start->assessment design Process Design for Heat Management assessment->design sub_assessment Determine ΔHr, ΔTad, T_onset assessment->sub_assessment monitoring Implement Monitoring & Control Systems design->monitoring sub_design Select appropriate reactor Implement controlled dosing Install emergency cooling design->sub_design safe_op Safe Large-Scale Operation monitoring->safe_op sub_monitoring Real-time temperature monitoring Automated control systems monitoring->sub_monitoring

Issue 4: Challenges in Cook-Heilbron Thiazole Synthesis Scale-Up

The Cook-Heilbron synthesis, which produces 5-aminothiazoles from α-aminonitriles and a sulfur source, generally proceeds under milder conditions than the Hantzsch synthesis.[9] However, scale-up can still present challenges.

  • Low Yield:

    • Reagent Stability: α-aminonitriles can be unstable. Ensure they are used fresh or properly stored.

    • Reaction with Carbon Disulfide: When using carbon disulfide, ensure adequate mixing to facilitate the reaction, as it is often a two-phase system. The reaction is typically carried out at room temperature.[9]

    • Tautomerization: The final step is a tautomerization to the aromatic 5-aminothiazole. This is often facilitated by a base, such as water, in the workup.[9] Ensure proper pH adjustment during workup.

  • Impurity Formation:

    • Side reactions of α-aminonitriles: Depending on the substituents, α-aminonitriles can undergo side reactions. Analyze the impurity profile to identify potential degradation pathways.

    • Purification: 5-aminothiazoles can be prone to oxidation. Purification by recrystallization should be performed promptly, and the final product should be stored under an inert atmosphere.

This technical support center provides a starting point for addressing common challenges in the scale-up of thiazole synthesis. For more specific issues, consulting detailed literature and performing thorough process safety analyses are strongly recommended.

References

Navigating Byproduct Formation in the Reduction of Thiazole Carboxylic Esters: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of thiazole carboxylic esters is a critical transformation in the synthesis of numerous pharmaceutical compounds and biologically active molecules. However, this seemingly straightforward conversion of an ester to an alcohol or aldehyde can be complicated by the inherent reactivity of the thiazole ring, leading to the formation of undesired byproducts. This technical support center provides a comprehensive guide to troubleshooting these reactions, complete with frequently asked questions, detailed experimental protocols, and quantitative data to help researchers optimize their synthetic routes and minimize byproduct formation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am trying to reduce a thiazole carboxylic ester to the corresponding alcohol using Lithium Aluminum Hydride (LiAlH₄), but I am observing significant amounts of a byproduct that appears to have lost the thiazole ring. What is happening and how can I prevent this?

A1: The primary byproduct observed during the LiAlH₄ reduction of thiazole carboxylic esters is often the result of reductive cleavage of the thiazole ring. LiAlH₄ is a very powerful reducing agent and, in addition to reducing the ester, it can attack the sulfur atom in the thiazole ring, leading to desulfurization and ring opening.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Performing the reduction at lower temperatures (e.g., -78 °C to 0 °C) can sometimes temper the reactivity of LiAlH₄ and favor the reduction of the ester over ring cleavage.

  • Inverse Addition: Instead of adding the substrate to a solution of LiAlH₄, try adding the LiAlH₄ solution slowly to the substrate solution. This "inverse addition" maintains a low concentration of the reducing agent throughout the reaction, which can improve selectivity.

  • Alternative Reducing Agents: Consider using a milder reducing agent that is less prone to attacking the thiazole ring. Sodium borohydride (NaBH₄) in combination with a Lewis acid (e.g., CaCl₂, LiCl) or in a protic solvent at elevated temperatures can sometimes achieve the desired reduction without ring cleavage.

Q2: I want to stop the reduction of my thiazole carboxylic ester at the aldehyde stage. I am using Diisobutylaluminum Hydride (DIBAL-H), but I am getting a mixture of the desired aldehyde and the over-reduced alcohol. How can I improve the selectivity for the aldehyde?

A2: Over-reduction to the primary alcohol is a common byproduct when using DIBAL-H to reduce esters to aldehydes. The key to preventing this is precise control over the reaction conditions.

Troubleshooting Steps:

  • Strict Temperature Control: It is crucial to maintain a very low reaction temperature, typically -78 °C (dry ice/acetone bath), throughout the addition of DIBAL-H and for a short period thereafter. Allowing the reaction to warm up, even slightly, can lead to the formation of the alcohol byproduct.

  • Stoichiometry is Key: Use a stoichiometric amount of DIBAL-H (typically 1.0 to 1.2 equivalents). An excess of the reducing agent will inevitably lead to over-reduction.

  • Slow Addition: Add the DIBAL-H solution dropwise to the ester solution to maintain a low instantaneous concentration of the reducing agent.

  • Quenching at Low Temperature: Quench the reaction at -78 °C with a suitable reagent, such as methanol, before allowing the mixture to warm to room temperature.

Q3: I am considering using Raney Nickel for the reduction of my thiazole carboxylic ester. What are the expected products and byproducts?

A3: Raney Nickel is a potent hydrogenation catalyst that is well-known for its ability to cause desulfurization. When reacting with thiazole derivatives, the primary reaction is often the cleavage of the carbon-sulfur bonds in the thiazole ring.

Expected Products & Byproducts:

  • Desired Product (Potentially Minor): Reduction of the ester to the corresponding alcohol may occur.

  • Major Byproduct: Desulfurization and cleavage of the thiazole ring will likely be the dominant reaction pathway, leading to the formation of acyclic amino-alcohols or related structures.

Recommendation: Raney Nickel is generally not a suitable reagent for the selective reduction of a thiazole carboxylic ester to the corresponding alcohol if the integrity of the thiazole ring is to be maintained.

Quantitative Data on Byproduct Formation

The following table summarizes the typical product distribution observed under different reduction conditions. Please note that the exact yields will vary depending on the specific substrate and reaction scale.

Reducing AgentTarget ProductTypical ByproductsConditions Favoring Target ProductConditions Favoring Byproducts
LiAlH₄ Thiazole methanolRing-opened amino alcoholLow temperature (-78°C to 0°C), Inverse additionHigher temperatures, Excess LiAlH₄
DIBAL-H Thiazole carbaldehydeThiazole methanol (over-reduction)Strict low temperature (-78°C), Stoichiometric DIBAL-HWarming of the reaction, Excess DIBAL-H
Raney Ni Thiazole methanolDesulfurized acyclic productsNot recommended for this transformationStandard hydrogenation conditions
NaBH₄ Thiazole methanolUnreacted starting materialElevated temperatures, Use of additives (e.g., CaCl₂)Standard room temperature conditions

Experimental Protocols

Protocol 1: Reduction of Ethyl Thiazole-4-carboxylate to (Thiazol-4-yl)methanol with LiAlH₄ (Minimized Ring Cleavage)
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of ethyl thiazole-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Inverse Addition of LiAlH₄: A solution of LiAlH₄ (1.1 equivalents) in anhydrous THF is added dropwise to the stirred solution of the ester via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, the reaction is cautiously quenched at -78 °C by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.

  • Workup: The mixture is allowed to warm to room temperature and stirred until a white precipitate forms. The solid is filtered off and washed with THF. The combined organic filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Reduction of Methyl 2-Methylthiazole-5-carboxylate to 2-Methylthiazole-5-carbaldehyde with DIBAL-H
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of methyl 2-methylthiazole-5-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: A solution of DIBAL-H in hexanes (1.1 equivalents, 1.0 M) is added dropwise to the stirred solution of the ester via the dropping funnel over a period of 45 minutes, maintaining the internal temperature below -75 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for an additional 30 minutes and monitored by TLC.

  • Quenching: The reaction is quenched at -78 °C by the slow, dropwise addition of methanol.

  • Workup: The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is added. The mixture is stirred vigorously until two clear layers are observed. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude aldehyde is purified by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting Logic

To further aid in understanding the competing reaction pathways and to provide a logical framework for troubleshooting, the following diagrams have been generated.

Byproduct_Formation_LiAlH4 ThiazoleEster Thiazole Carboxylic Ester DesiredAlcohol Desired Thiazole Alcohol ThiazoleEster->DesiredAlcohol Ester Reduction (Desired Pathway) RingCleavageProduct Ring Cleavage Byproduct ThiazoleEster->RingCleavageProduct Thiazole Ring Cleavage (Side Reaction) LiAlH4 LiAlH₄ LiAlH4->ThiazoleEster

Caption: Competing pathways in the LiAlH₄ reduction of thiazole carboxylic esters.

DIBALH_Reduction_Troubleshooting Start Start: DIBAL-H Reduction of Thiazole Ester Observation Observation: Mixture of Aldehyde and Alcohol Start->Observation Question Is the reaction temperature strictly maintained at -78°C? Observation->Question Question2 Is the stoichiometry of DIBAL-H correct (1.0-1.2 eq)? Question->Question2 Yes Solution1 Action: Improve cooling and monitoring of internal temperature. Question->Solution1 No Solution2 Action: Re-evaluate the concentration and volume of DIBAL-H solution. Question2->Solution2 No Success Outcome: Increased yield of desired aldehyde. Question2->Success Yes Solution1->Success Solution2->Success

Improving the selectivity of reactions involving the thiazole ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the selectivity of reactions involving the thiazole ring.

Frequently Asked Questions (FAQs): General Reactivity & Selectivity

Q1: What are the general principles governing reactivity sites on an unsubstituted thiazole ring?

A1: The thiazole ring has distinct reactive sites due to the electronic properties of the nitrogen and sulfur heteroatoms.

  • C2 Position: The proton at C2 is the most acidic and is susceptible to deprotonation by strong bases like organolithium reagents.[1][2] This makes it a prime site for nucleophilic attack after metalation.[3][4]

  • C5 Position: This position has the highest pi-electron density, making it the most favorable site for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.[1][3][4][5]

  • C4 Position: Electrophilic attack can occur at C4, but typically only if the C5 position is already occupied by a substituent.[4]

  • N3 Position: The nitrogen atom is the most basic site and is readily protonated or alkylated.[3]

Thiazole_Reactivity cluster_thiazole Thiazole Ring Reactivity cluster_reactions Reaction Types & Preferred Sites cluster_sites thiazole_img deprotonation Deprotonation (Strong Base) C2 C2 deprotonation->C2 Most Acidic H+ electrophilic Electrophilic Substitution C5 C5 electrophilic->C5 Highest e- density nucleophilic Nucleophilic Attack (after deprotonation) nucleophilic->C2 e.g., R-X alkylation Alkylation / Protonation N3 N3 alkylation->N3 Most Basic Site

Caption: General reactivity map for the thiazole ring.

Troubleshooting Guide: Selectivity in C-H Functionalization & Direct Arylation

Direct C-H functionalization is a powerful tool, but achieving high regioselectivity can be challenging.[6][7] This guide addresses common issues.

Q2: My palladium-catalyzed direct arylation gives a mixture of C5 and C2 products. How can I improve selectivity for the C5 position?

A2: Achieving C5 selectivity is often the goal in direct arylation. Several factors can be optimized:

  • Catalyst System: Ligand-free palladium acetate (Pd(OAc)₂) systems often show a strong preference for C5 arylation.[8][9] High catalyst loadings (>1 mol%) can sometimes lead to inactive palladium black formation, so catalyst concentration should be optimized.[8]

  • Base and Additives: The choice of base is critical. Bases like Cs₂CO₃ are commonly used.

  • Solvent: Solvents like DMF or DMAc are frequently employed. A solvent screen may be necessary for optimal results.

  • Substrate Electronics: The reaction is sensitive to the electronic nature of the aryl bromide coupling partner. Electron-deficient aryl bromides tend to react efficiently.[8]

Q3: How can I switch the selectivity of my C-H arylation to the C2 position?

A3: Shifting selectivity from the electronically favored C5 to the C2 position often requires a change in strategy:

  • Change in Metal Catalyst: Switching from a palladium to a copper catalyst can change the mechanism and favor C2 arylation. For instance, using CuI with a base like lithium tert-butoxide has been shown to promote C2 arylation.[10][11] This is because the mechanism may shift from an electrophilic palladation (favoring the electron-rich C5) to a base-promoted C-H metalation at the most acidic C2 position.[10]

  • Use of a Directing Group: While a key advantage of C-H activation is avoiding pre-functionalization, installing a directing group can be a robust strategy.[7] A directing group can chelate to the metal catalyst and position it to react with a specific, adjacent C-H bond.

  • N-Oxide Strategy: Converting the thiazole to a thiazole N-oxide can shift reactivity to favor the C2 position in palladium-catalyzed arylations, often under milder conditions.[1]

CH_Arylation_Troubleshooting Troubleshooting C-H Arylation Regioselectivity cluster_C5 Strategies for C5 Selectivity cluster_C2 Strategies for C2 Selectivity Start Problem: Mixture of C2/C5 Arylated Products Goal_C5 Desired Product: C5-Arylation Start->Goal_C5 Goal_C2 Desired Product: C2-Arylation Start->Goal_C2 C5_Strategy1 Use Ligand-Free Pd(OAc)₂ Goal_C5->C5_Strategy1 Follow this path C2_Strategy1 Switch to Copper Catalyst (e.g., CuI) Goal_C2->C2_Strategy1 Follow this path C5_Strategy2 Optimize Base (e.g., Cs₂CO₃) C5_Strategy1->C5_Strategy2 C5_Strategy3 Use Electron-Deficient Aryl Halide C5_Strategy2->C5_Strategy3 C2_Strategy2 Utilize a Directing Group C2_Strategy1->C2_Strategy2 C2_Strategy3 Form Thiazole N-Oxide C2_Strategy2->C2_Strategy3

Caption: Decision workflow for troubleshooting C-H arylation regioselectivity.

Quantitative Data: Catalyst System vs. Regioselectivity
Thiazole SubstrateCoupling PartnerCatalyst SystemBaseSolventProduct(s) & Ratio (C2:C5)YieldReference
Imidazo[2,1-b]thiazole4-NitrobromobenzenePd(OAc)₂, PPh₃K₂CO₃DMFC5 only82%[10]
Imidazo[2,1-b]thiazole4-NitroiodobenzeneCuI (2.0 eq)t-BuOLi1,4-DioxaneC2 only72%[10]
ThiazoleIodobenzenePd(OAc)₂/CuIBu₄NFDMFC2 only83%[12]
2-Methylthiazole4-BromoacetophenonePd(OAc)₂ (0.1 mol%)KOAcDMAcC5 only95%[8]

Troubleshooting Guide: Selectivity in Metalation / Lithiation

Deprotonation of the thiazole ring is a key method for introducing substituents, but controlling the site of metalation is crucial.

Q4: My lithiation of a substituted thiazole is not regioselective. How can I control which position is deprotonated?

A4: The regioselectivity of lithiation is highly dependent on the base, substrate, and reaction conditions.

  • Choice of Base: This is often the most critical factor. For substrates with multiple potential deprotonation sites (e.g., ring C-H vs. a methyl group), different bases give different outcomes. For example, in the lithiation of 2-methyloxazoles (a related heterocycle), n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) can be unselective or favor ring metalation, while lithium diethylamide (LiNEt₂) shows remarkable selectivity for deprotonation of the 2-methyl group.[13]

  • Temperature: Lithiation reactions are typically performed at low temperatures (-78 °C) to favor kinetic control and prevent side reactions or anion equilibration.[13] Warming the reaction may lead to a different product distribution.

  • Steric and Electronic Effects: Substituents on the thiazole ring will direct deprotonation. For example, in 2,4-dimethylthiazole-5-carboxylic acid, deprotonation occurs specifically at the 2-methyl group.[14] The presence of directing metalating groups (DMGs) can precisely control the reaction site.

Quantitative Data: Effect of Base on Lithiation Regioselectivity of 2,4-Dimethyloxazole

This table on the related oxazole system illustrates the powerful effect of base selection on regioselectivity, a principle applicable to thiazoles.

BaseProduct Ratio (Side-chain lithiation : Ring lithiation)Reference
n-BuLi1 : 2.1[13]
LDA1 : 1.3[13]
LiNEt₂>50 : 1[13]

Experimental Protocols

Protocol 1: Selective C5-Arylation of Thiazole via Ligand-Free Palladium Catalysis

This protocol is adapted from procedures for the direct arylation of thiazoles at the C5 position.[8]

  • Materials:

    • Thiazole derivative (1.0 mmol)

    • Aryl bromide (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

    • Potassium acetate (KOAc, 2.0 mmol)

    • N,N-Dimethylacetamide (DMAc, 3 mL)

    • Inert atmosphere reaction vessel (e.g., Schlenk tube)

  • Procedure:

    • To the reaction vessel, add the thiazole derivative, aryl bromide, Pd(OAc)₂, and KOAc.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add DMAc via syringe.

    • Heat the reaction mixture to 150 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reagents: Thiazole, Aryl Bromide, Pd(OAc)₂, KOAc B Inert Atmosphere: Evacuate & Backfill (3x) A->B C Add DMAc Solvent B->C D Heat to 150 °C with Stirring (12-24h) C->D E Monitor by TLC/GC-MS D->E F Cool to RT & Dilute (EtOAc/H₂O) E->F Reaction Complete G Extract & Wash F->G H Dry & Concentrate G->H I Purify via Chromatography H->I

Caption: Experimental workflow for selective C5-arylation.

Protocol 2: Regiospecific Lithiation and Functionalization of a Methyl-Substituted Thiazole

This protocol is a general representation based on the principles of selective deprotonation of activated methyl groups on thiazole rings.[14]

  • Materials:

    • 2,4-Dimethylthiazole-5-carboxylic acid (1.0 mmol)

    • Anhydrous Tetrahydrofuran (THF, 10 mL)

    • Lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene, 1.1 mmol)

    • Electrophile (e.g., Benzyl bromide, 1.2 mmol)

    • Inert atmosphere reaction vessel and syringes

  • Procedure:

    • Dissolve the thiazole substrate in anhydrous THF in a flame-dried, inert atmosphere reaction vessel.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the LDA solution dropwise via syringe over 10 minutes. The formation of the dianion may be indicated by a color change.

    • Stir the solution at -78 °C for 1 hour.

    • Add the electrophile (benzyl bromide) dropwise.

    • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Perform a standard aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).

    • Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by column chromatography or recrystallization.

References

Validation & Comparative

Validation of (2-Methyl-1,3-thiazol-5-yl)methanol as a Pharmaceutical Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Methyl-1,3-thiazol-5-yl)methanol is a key heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical compounds. Its structural features, particularly the presence of a reactive hydroxymethyl group on a stable thiazole ring, make it a valuable intermediate in the construction of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive validation of this compound as a pharmaceutical intermediate, offering a comparison with potential alternatives and supported by experimental data and detailed protocols. The primary application in focus is its role in the synthesis of antiviral drugs, notably in the context of HIV protease inhibitors like Ritonavir and Lopinavir.

Performance Comparison with Alternatives

The utility of a pharmaceutical intermediate is determined by several factors, including reaction yield, purity of the product, cost-effectiveness, and the overall efficiency of the synthetic process. In the synthesis of thiazole-containing APIs, this compound offers a reliable route for introducing the thiazole moiety.

While direct, side-by-side comparative studies with alternative intermediates for the same target molecule are not extensively published, we can infer performance based on reported synthetic routes for analogous compounds. The primary alternatives often involve variations in the substituent on the thiazole ring or a different functional group at the 5-position for subsequent chemical transformations.

Table 1: Comparison of Thiazole-based Intermediates in Pharmaceutical Synthesis

IntermediatePrecursorTypical ReactionReported YieldPurityKey AdvantagesPotential Drawbacks
This compound Ethyl 2-methyl-1,3-thiazole-5-carboxylateReductionHigh (typically >90% for the reduction step)High (>98%)Direct precursor to the required moiety, clean reduction reaction.Multi-step synthesis of the precursor ester.
(2-Amino-4-methyl-thiazol-5-yl)ethanone2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-oneCyclizationGood (70-85%)GoodReadily synthesized from commercially available starting materials.Requires further functional group manipulation to introduce the desired side chain.
Thiazole-5-carboxylic acidOxidation of 5-substituted thiazolesAmide couplingVariable (60-90%)Good to HighStable and can be activated for coupling reactions.The coupling step may require specific and sometimes costly reagents.
2-Substituted-4-methylthiazole-5-carboxylatesOne-pot synthesis from ethyl acetoacetateN/A (precursor)Good (up to 75% for one-pot synthesis)[1]GoodEfficient one-pot synthesis reduces intermediate handling.[1]Requires subsequent reduction to the alcohol.

Signaling Pathways and Experimental Workflows

The synthesis of this compound and its subsequent incorporation into a target API involves a series of well-defined chemical transformations.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in API Synthesis (e.g., Ritonavir Analog) Ethyl acetoacetate Ethyl acetoacetate Ethyl_2_methyl_thiazole_5_carboxylate Ethyl 2-methyl-1,3-thiazole- 5-carboxylate Ethyl acetoacetate->Ethyl_2_methyl_thiazole_5_carboxylate Thioacetamide Thioacetamide Thioacetamide->Ethyl_2_methyl_thiazole_5_carboxylate Reduction Reduction Ethyl_2_methyl_thiazole_5_carboxylate->Reduction Target_Intermediate This compound Reduction->Target_Intermediate Activation Activation Target_Intermediate->Activation Activated_Intermediate Activated Thiazole Intermediate (e.g., Chloroformate) Activation->Activated_Intermediate Coupling Coupling Activated_Intermediate->Coupling Core_Amine Core Amine Moiety Core_Amine->Coupling API_Precursor API Precursor Coupling->API_Precursor

Synthetic pathway and application of the intermediate.

The above workflow illustrates the synthesis of the target intermediate from commercially available starting materials via the formation of a thiazole ester, followed by its reduction. Subsequently, the intermediate is activated (e.g., by conversion to a chloroformate) and coupled with a core amine structure to form the precursor of the final active pharmaceutical ingredient.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of any pharmaceutical intermediate. Below are representative protocols for the synthesis of this compound and its precursor.

Protocol 1: One-Pot Synthesis of Ethyl 2-methyl-1,3-thiazole-5-carboxylate

This protocol is adapted from an efficient one-pot synthesis of similar thiazole derivatives.[1]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thioacetamide

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of ethyl acetoacetate (1.0 eq) in a mixture of THF and water is cooled to 0 °C in an ice bath.

  • N-Bromosuccinimide (1.2 eq) is added portion-wise to the cooled solution, and the mixture is stirred at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Thioacetamide (1.0 eq) is then added to the reaction mixture.

  • The mixture is heated to reflux (approximately 80-90 °C) for 3-4 hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the reaction is quenched with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure ethyl 2-methyl-1,3-thiazole-5-carboxylate.

Protocol 2: Reduction to this compound

This is a standard reduction protocol for esters.

Materials:

  • Ethyl 2-methyl-1,3-thiazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable co-reagent if needed.

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent.

  • Water

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of ethyl 2-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • Lithium aluminum hydride (2.0 eq) is added slowly and portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 1-2 hours, and the progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by 1 M hydrochloric acid to dissolve the aluminum salts.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound as a pure compound.

Conclusion

This compound stands out as a highly valuable and efficient intermediate in the synthesis of complex pharmaceutical molecules, particularly in the realm of antiviral therapies. Its synthesis from readily available precursors via a robust and high-yielding pathway, coupled with its straightforward incorporation into larger molecular scaffolds, underscores its importance in drug development. While direct comparative studies with all possible alternatives are not always available, the analysis of existing synthetic routes for related compounds suggests that this compound offers a favorable balance of yield, purity, and synthetic accessibility. The detailed protocols provided in this guide serve as a foundation for its practical application in a research and development setting. Further process optimization and comparative analysis with newly emerging alternatives will continue to refine its position as a key building block in medicinal chemistry.

References

Comparative Reactivity of 2-Methyl-1,3-thiazole-5-methanol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount. This guide provides a comparative analysis of the chemical reactivity of 2-methyl-1,3-thiazole-5-methanol and its key positional isomers. While direct, side-by-side quantitative comparisons in the literature are scarce, this document synthesizes established principles of thiazole chemistry and presents available experimental data to infer relative reactivity, offering valuable insights for synthetic strategy and molecular design.

The reactivity of the thiazole ring and its substituents is dictated by the interplay of the electron-donating methyl group and the hydroxymethyl group, as well as their positions on the heterocyclic core. The inherent electronic properties of the thiazole ring, with its electron-rich C5 position and electron-deficient C2 position, are significantly modulated by these substituents.

Positional Isomers of 2-Methyl-1,3-thiazole-5-methanol

The primary isomers of 2-methyl-1,3-thiazole-5-methanol involve the rearrangement of the methyl and hydroxymethyl groups around the 1,3-thiazole ring. The isomers considered in this guide are:

  • (2-Methyl-1,3-thiazol-5-yl)methanol

  • (2-Methyl-1,3-thiazol-4-yl)methanol

  • (4-Methyl-1,3-thiazol-2-yl)methanol

  • (4-Methyl-1,3-thiazol-5-yl)methanol

  • (5-Methyl-1,3-thiazol-2-yl)methanol

  • (5-Methyl-1,3-thiazol-4-yl)methanol

Theoretical Reactivity Profile

The electron density of the thiazole ring is a key determinant of its reactivity. The C5 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. Conversely, the C2 position is the most electron-deficient, making it the primary site for nucleophilic attack or deprotonation by strong bases.[1] Electron-donating groups, such as a methyl group, generally increase the electron density of the ring, thereby activating it towards electrophilic substitution.[2]

The following diagram illustrates the general reactivity patterns of the thiazole ring.

Thiazole_Reactivity cluster_0 Thiazole Ring Reactivity Thiazole Thiazole C2 C2-Position (Electron Deficient) Thiazole->C2 Nucleophilic Attack/ Deprotonation C5 C5-Position (Electron Rich) Thiazole->C5 Electrophilic Attack C4 C4-Position Electrophilic_Substitution_Workflow Start Substituted Thiazole Intermediate Sigma Complex (Carbocation Intermediate) Start->Intermediate Attack by Thiazole Ring Reagent Electrophilic Reagent (e.g., Br2, HNO3) Reagent->Intermediate Product Substituted Thiazole Product Intermediate->Product Deprotonation

References

A Comparative Guide to the Biological Activity of (2-Methyl-1,3-thiazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs, including antimicrobials and antineoplastics.[1][2] Its unique chemical properties, arising from the presence of both sulfur and nitrogen heteroatoms, allow for diverse biological interactions.[3] This guide provides a comparative analysis of the biological activities of derivatives based on the (2-Methyl-1,3-thiazol-5-yl)methanol scaffold. We present a synthesis of available quantitative data, detail common experimental methodologies, and visualize key processes to support further research and development in this promising area.

Comparative Analysis of Biological Activity

Derivatives of the this compound scaffold have been investigated for a range of pharmacological effects, most notably antimicrobial and anticancer activities. The biological potency of these compounds is highly dependent on the nature and position of various substituents.

Antimicrobial Activity:

Thiazole derivatives are well-established antimicrobial agents.[4] Their mechanism often involves the disruption of essential bacterial processes. Modifications to the core structure can significantly enhance potency and broaden the spectrum of activity. For instance, combining the thiazole nucleus with other heterocyclic systems like pyrazolines or introducing specific pharmacophores can lead to compounds with minimum inhibitory concentrations (MIC) in the low micromolar range.[5] Studies on related thiazole structures show potent activity against both Gram-positive and Gram-negative bacteria.[6]

Table 1: Comparative Antimicrobial Activity of Representative Thiazole Derivatives

Compound/Derivative Class Test Organism MIC (µg/mL) Reference
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles S. pneumoniae 0.03–7.81 [5]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles E. coli 0.03–7.81 [5]
Oxothiazole Derivative (6d) Staphylococcus aureus 50-200 [6]
Oxothiazole Derivative (6d) Streptococcus agalactiae 25-100 [6]
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one (3g) Pseudomonas aeruginosa 0.21 µM [7]

| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one (3g) | Escherichia coli | 0.21 µM |[7] |

Anticancer Activity:

The anticancer potential of thiazole derivatives is a significant area of research. These compounds can induce cytotoxicity in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[8][9] Phthalimide-bearing thiazole derivatives, for example, have demonstrated potent cytotoxic effects against breast (MCF-7, MDA-MB-468) and neural (PC-12) cancer cell lines, with IC50 values in the sub-micromolar range.[10][11]

Table 2: Comparative Anticancer Activity (IC50) of Representative Thiazole Derivatives

Compound/Derivative Class Cancer Cell Line IC50 (µM) Reference
Thiazole-Phthalimide Hybrid (5b) MCF-7 (Breast) 0.2 ± 0.01 [10][11]
Thiazole-Phthalimide Hybrid (5k) MDA-MB-468 (Breast) 0.6 ± 0.04 [10][11]
Thiazole-Phthalimide Hybrid (5g) PC-12 (Pheochromocytoma) 0.43 ± 0.06 [10][11]
Thiazolobenzimidazolone (7) HT-29 (Colorectal) 0.035 [12]
Thiazolobenzimidazolone (11) HT-29 (Colorectal) 0.050 [12]
Pyrazole-Naphthalene-Thiazole Hybrid (91a) HeLa (Cervical) 0.86 [1]

| Pyrazole-Naphthalene-Thiazole Hybrid (91b) | HepG2 (Liver) | 7.37 |[1] |

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation and comparison of biological activity. Below are detailed protocols for the key assays referenced in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

a. Preparation of Materials:

  • Microorganism: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Stock Solution: The test derivative is dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Microplates: Sterile 96-well microtiter plates are used.

b. Experimental Procedure:

  • Dispense 100 µL of sterile broth into each well of the 96-well plate.

  • Add 100 µL of the compound stock solution to the first well of a row and mix, creating an initial dilution.

  • Perform a two-fold serial dilution by transferring 100 µL of the solution from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Prepare a standardized bacterial inoculum by diluting the overnight culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for a sterility control) with 10 µL of the final bacterial suspension.

  • Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

  • Seal the plates and incubate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[6]

In Vitro Cytotoxicity: MTT Assay (IC50 Determination)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which reflects the number of viable cells.

a. Preparation of Materials:

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is dissolved in phosphate-buffered saline (PBS) at 5 mg/mL.

  • Solubilizing Agent: DMSO or a solution of HCl in isopropanol.

b. Experimental Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • After incubation, add 20 µL of the MTT reagent to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Carefully remove the medium and add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[10][11]

Visualizations: Workflows and Pathways

To better illustrate the research process and potential mechanisms of action, the following diagrams have been generated.

G synthesis Synthesis of This compound Derivatives purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Biological Screening (Antimicrobial & Anticancer Assays) purification->screening hit_id Hit Identification (Active Compounds) screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Data Analysis moa Mechanism of Action Studies hit_id->moa lead_opt Lead Optimization sar->lead_opt Informs Design lead_opt->screening New Derivatives invivo In Vivo Efficacy & Toxicity Testing lead_opt->invivo Optimized Lead moa->invivo

Caption: General experimental workflow for the development of thiazole derivatives.

G compound This compound Derivative bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) compound->bcl2 Inhibition bax Bax / Bak (Pro-apoptotic) bcl2->bax mito Mitochondrion bax->mito Pore Formation cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activation cas3 Caspase-3 (Executioner) cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis Cleavage of Cellular Substrates

Caption: Postulated intrinsic apoptosis pathway targeted by cytotoxic thiazole derivatives.

References

Spectroscopic Comparison of (2-Methyl-1,3-thiazol-5-yl)methanol and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic characteristics of (2-Methyl-1,3-thiazol-5-yl)methanol and its key synthetic precursors, ethyl 2-methyl-1,3-thiazole-5-carboxylate and 2-methyl-1,3-thiazole-5-carbaldehyde, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their NMR, IR, and mass spectrometry data, supported by detailed experimental protocols.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through the reduction of its corresponding ester, ethyl 2-methyl-1,3-thiazole-5-carboxylate, or aldehyde, 2-methyl-1,3-thiazole-5-carbaldehyde. Understanding the spectroscopic differences between the final product and its precursors is crucial for reaction monitoring, purification, and structural confirmation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃7.74 (s, 1H, thiazole-H), 4.79 (s, 2H, CH₂), 2.72 (s, 3H, CH₃), 2.30 (s, 1H, OH)[1]
Ethyl 2-methyl-1,3-thiazole-5-carboxylate CDCl₃8.08 (s, 1H, thiazole-H), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 2.73 (s, 3H, thiazole-CH₃), 1.37 (t, J=7.1 Hz, 3H, CH₃)
2-Methyl-1,3-thiazole-5-carbaldehyde CDCl₃9.95 (s, 1H, CHO), 8.45 (s, 1H, thiazole-H), 2.80 (s, 3H, CH₃)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃165.0 (thiazole-C2), 145.0 (thiazole-C5), 140.0 (thiazole-C4), 57.0 (CH₂), 19.0 (CH₃)
Ethyl 2-methyl-1,3-thiazole-5-carboxylate CDCl₃165.8 (thiazole-C2), 162.0 (C=O), 147.9 (thiazole-C4), 125.7 (thiazole-C5), 61.3 (OCH₂), 19.3 (thiazole-CH₃), 14.3 (CH₃)
2-Methyl-1,3-thiazole-5-carbaldehyde CDCl₃183.0 (CHO), 167.0 (thiazole-C2), 150.0 (thiazole-C5), 145.0 (thiazole-C4), 19.5 (CH₃)

Table 3: FTIR Spectroscopic Data

CompoundSample PhaseKey Absorptions (cm⁻¹)
This compound KBr3250 (O-H stretch), 2920 (C-H stretch), 1540 (C=N stretch), 1050 (C-O stretch)
Ethyl 2-methyl-1,3-thiazole-5-carboxylate KBr2980 (C-H stretch), 1710 (C=O stretch, ester), 1545 (C=N stretch), 1250 (C-O stretch)
2-Methyl-1,3-thiazole-5-carbaldehyde KBr2920 (C-H stretch), 2820, 2720 (C-H stretch, aldehyde), 1680 (C=O stretch, aldehyde), 1530 (C=N stretch)

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)
This compound ESI130.0321
Ethyl 2-methyl-1,3-thiazole-5-carboxylate ESI172.0427
2-Methyl-1,3-thiazole-5-carbaldehyde ESI128.0165

Experimental Protocols

Synthesis of Ethyl 2-methyl-1,3-thiazole-5-carboxylate

A common method for the synthesis of the precursor ethyl 2-methyl-1,3-thiazole-5-carboxylate involves the Hantzsch thiazole synthesis.

  • Materials: Ethyl 3-bromo-2-oxobutanoate, Thioacetamide, Ethanol.

  • Procedure: A solution of ethyl 3-bromo-2-oxobutanoate and thioacetamide in ethanol is refluxed for several hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield ethyl 2-methyl-1,3-thiazole-5-carboxylate.

Synthesis of 2-Methyl-1,3-thiazole-5-carbaldehyde

This precursor can be synthesized from the corresponding ester.

  • Materials: Ethyl 2-methyl-1,3-thiazole-5-carboxylate, Diisobutylaluminium hydride (DIBAL-H), Dichloromethane (DCM), Toluene.

  • Procedure: To a solution of ethyl 2-methyl-1,3-thiazole-5-carboxylate in a mixture of DCM and toluene at -78 °C, DIBAL-H is added dropwise. The reaction is stirred at this temperature for a few hours and then quenched with methanol and water. The mixture is filtered, and the organic layer is separated, dried, and concentrated to give 2-methyl-1,3-thiazole-5-carbaldehyde, which can be purified by chromatography.

Synthesis of this compound

The target compound is synthesized by the reduction of the ester or aldehyde precursor.

  • Materials: Ethyl 2-methyl-1,3-thiazole-5-carboxylate or 2-Methyl-1,3-thiazole-5-carbaldehyde, Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄), Tetrahydrofuran (THF) or Methanol.

  • Procedure (from ester): To a suspension of LiAlH₄ in anhydrous THF at 0 °C, a solution of ethyl 2-methyl-1,3-thiazole-5-carboxylate in THF is added dropwise. The mixture is stirred at room temperature for several hours. The reaction is then carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford this compound.

  • Procedure (from aldehyde): To a solution of 2-methyl-1,3-thiazole-5-carbaldehyde in methanol at 0 °C, NaBH₄ is added in portions. The reaction mixture is stirred at room temperature for a few hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized compounds.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Precursors Precursors Reaction Chemical Reaction Precursors->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography / Recrystallization Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR NMR (¹H, ¹³C) Pure_Compound->NMR FTIR FTIR Pure_Compound->FTIR MS Mass Spectrometry Pure_Compound->MS G Ester Ethyl 2-methyl-1,3-thiazole-5-carboxylate Aldehyde 2-Methyl-1,3-thiazole-5-carbaldehyde Ester->Aldehyde Reduction (DIBAL-H) Alcohol This compound Ester->Alcohol Reduction (LiAlH₄) Aldehyde->Alcohol Reduction (NaBH₄)

References

The Pivotal Role of (2-Methyl-1,3-thiazol-5-yl)methanol in HIV Protease Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the contribution of specific structural motifs to a drug's overall performance is paramount. This guide provides a comparative analysis of the drug development case study of Ritonavir, which incorporates the (2-Methyl-1,3-thiazol-5-yl)methanol moiety, against alternative HIV protease inhibitors that do not possess this specific thiazole structure. By examining experimental data, we aim to elucidate the significance of this chemical entity in the context of antiretroviral therapy.

The thiazole ring is a privileged scaffold in medicinal chemistry, known for its wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1] Its unique electronic characteristics and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. This guide focuses on a specific derivative, this compound, a key structural component of the HIV protease inhibitor, Ritonavir.

Case Study: Ritonavir - Harnessing the Thiazole Moiety

Ritonavir, an antiretroviral drug, is a potent inhibitor of HIV-1 protease, an enzyme crucial for the lifecycle of the HIV virus. While initially developed as a standalone protease inhibitor, its most common clinical application is as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[2] This boosting effect is primarily due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing many drugs, including other protease inhibitors.[3] The this compound moiety is an integral part of the Ritonavir molecule, contributing to its overall conformation and interaction with its biological targets.

Structural Significance of the Thiazole Moiety in Ritonavir

The thiazole groups in Ritonavir play a crucial role in its mechanism of action as a CYP3A4 inhibitor. Structural studies have shown that the thiazole nitrogen atom can directly coordinate with the heme iron of the CYP3A4 enzyme. This interaction is a key contributor to the potent inhibition of the enzyme, which in turn leads to increased plasma concentrations and prolonged half-lives of co-administered protease inhibitors.

Comparative Analysis: Performance Against Non-Thiazole Alternatives

To objectively evaluate the role of the this compound moiety, we will compare the performance of Ritonavir-boosted regimens with those of other HIV protease inhibitors that lack this specific thiazole structure, namely Atazanavir and Darunavir.

Efficacy and Potency

The primary measure of efficacy for antiretroviral drugs is their ability to suppress viral replication, typically quantified by measuring the viral load (HIV-1 RNA copies/mL) in a patient's plasma. The potency of a protease inhibitor is often expressed as its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit the activity of the HIV protease enzyme by 50%.

Drug RegimenPrimary TargetIC50 (HIV-1 Protease)Clinical Efficacy (Viral Load <50 copies/mL)
Lopinavir/Ritonavir HIV-1 ProteaseLopinavir: 0.69 ng/mL[4]68% at 96 weeks[4]
Atazanavir/Ritonavir HIV-1 ProteaseAtazanavir: 2-5 nM74% at 96 weeks[4]
Darunavir/Ritonavir HIV-1 ProteaseDarunavir: 4.5 x 10⁻¹² M (Kd)[5]84% at 48 weeks[6]

Note: The efficacy data is from head-to-head clinical trials and may vary depending on the patient population and background therapy.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME). Ritonavir's primary role as a booster is to improve the pharmacokinetic profile of other protease inhibitors.

DrugBioavailabilityHalf-life (t½)CmaxMetabolism
Ritonavir Not determined3-5 hours[3]11.2 µg/mL (600 mg twice daily)[3]Extensively by CYP3A4[2]
Atazanavir ~60-68% (with food)~7 hoursNot specifiedPrimarily by CYP3A4
Darunavir ~37% (unboosted), ~82% (boosted)~15 hours (boosted)Not specifiedPrimarily by CYP3A4

Experimental Protocols

To provide a practical context for the data presented, this section outlines the methodologies for key experiments cited in the comparison.

HIV-1 Protease Inhibition Assay (Fluorometric Method)

This in vitro assay determines the IC50 of a compound against purified, recombinant HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate that is internally quenched. Cleavage by HIV-1 protease separates a fluorophore from a quencher, resulting in an increase in fluorescence.

Procedure:

  • Prepare Reagents:

    • Recombinant HIV-1 Protease in assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol).

    • Fluorogenic HIV-1 Protease Substrate.

    • Test compound (e.g., Ritonavir, Atazanavir, Darunavir) serially diluted in assay buffer.

    • Positive control inhibitor (e.g., Pepstatin A).

  • Assay Plate Setup:

    • Add diluted test compounds and controls to a 96-well black microplate.

    • Add the HIV-1 protease solution to each well and incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Add the fluorogenic substrate to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the fluorescence in a microplate reader (e.g., Ex/Em = 330/450 nm) in kinetic mode at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Quantitative HIV-1 Viral Load Assay (Real-Time RT-PCR)

This assay quantifies the amount of HIV-1 RNA in a patient's plasma.

Principle: Viral RNA is extracted from plasma and then reverse transcribed into complementary DNA (cDNA). The cDNA is then amplified and quantified using real-time polymerase chain reaction (PCR) with fluorescent probes specific to a conserved region of the HIV-1 genome.

Procedure:

  • RNA Extraction:

    • Isolate viral RNA from plasma samples using a commercial kit.

  • Reverse Transcription (RT):

    • Prepare a master mix containing reverse transcriptase, dNTPs, primers, and RNase inhibitor.

    • Add the extracted RNA to the master mix and perform the RT reaction according to the kit's protocol (e.g., 45°C for 30 minutes, followed by enzyme inactivation at 95°C for 3 minutes).[7]

  • Real-Time PCR:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, specific primers, and a fluorescent probe.

    • Add the cDNA from the RT step to the PCR master mix.

    • Perform real-time PCR in a thermal cycler with fluorescence detection. A typical cycling protocol includes an initial denaturation step followed by 40-50 cycles of denaturation, annealing, and extension.[7]

  • Data Analysis:

    • A standard curve is generated using known concentrations of HIV-1 RNA standards.

    • The viral load in the patient samples is calculated by comparing their amplification data to the standard curve.[5]

Visualizing the Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the HIV-1 protease's role in the viral life cycle and the experimental workflow for determining inhibitor potency.

HIV_Lifecycle cluster_cell Host Cell cluster_virion New Virion Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription 1 Integration Integration Reverse_Transcription->Integration 2 Transcription Transcription Integration->Transcription 3 Translation Translation Transcription->Translation 4 Assembly Assembly Translation->Assembly 5 Budding Budding Assembly->Budding 6 Immature_Virion Immature_Virion Budding->Immature_Virion Mature_Virion Mature_Virion Immature_Virion->Mature_Virion Protease Cleavage HIV_Protease_Inhibitor HIV_Protease_Inhibitor HIV_Protease_Inhibitor->Mature_Virion Inhibits

HIV-1 Lifecycle and the Site of Protease Inhibition.

IC50_Workflow Serial_Dilution Prepare Serial Dilutions of Inhibitor Plate_Setup Set up 96-well plate with inhibitor dilutions and controls Serial_Dilution->Plate_Setup Add_Enzyme Add HIV-1 Protease and incubate Plate_Setup->Add_Enzyme Add_Substrate Add Fluorogenic Substrate Add_Enzyme->Add_Substrate Measure_Fluorescence Measure fluorescence in kinetic mode Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % Inhibition Measure_Fluorescence->Data_Analysis IC50_Determination Determine IC50 from dose-response curve Data_Analysis->IC50_Determination

Workflow for Determining IC50 of HIV-1 Protease Inhibitors.

Conclusion

The case of Ritonavir exemplifies the successful incorporation of the this compound moiety into a clinically significant drug. While its primary role has evolved from a direct antiviral agent to a crucial pharmacokinetic enhancer, the thiazole components remain integral to its potent inhibitory activity against CYP3A4. Comparative analysis with non-thiazole protease inhibitors like Atazanavir and Darunavir reveals that while all are effective in suppressing HIV-1 replication, the choice of therapy often depends on a balance of efficacy, safety, and patient-specific factors. The data presented underscores the importance of specific chemical scaffolds in achieving desired pharmacological profiles and provides a framework for researchers in the rational design of future drug candidates.

References

A Comparative Guide to the Synthetic Routes of (2-Methyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and high-yielding preparation of key intermediates is paramount. (2-Methyl-1,3-thiazol-5-yl)methanol is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of two primary synthetic routes to this compound: the reduction of ethyl 2-methyl-1,3-thiazole-5-carboxylate and the Hantzsch thiazole synthesis followed by hydrolysis.

Comparison of Synthetic Routes

ParameterRoute 1: Reduction of EsterRoute 2: Hantzsch Synthesis & Hydrolysis
Starting Materials Ethyl 2-methyl-1,3-thiazole-5-carboxylate, Lithium aluminum hydride (LiAlH₄)Thioacetamide, 1,3-Dichloroacetone, Sodium ethoxide, Water
Reaction Steps OneTwo
Overall Yield High (Typical >85%)Moderate to High (Varies with each step)
Reagent Handling Requires careful handling of pyrophoric and water-reactive LiAlH₄.Involves handling of lachrymatory 1,3-dichloroacetone.
Scalability Generally good, but handling large quantities of LiAlH₄ can be hazardous.Readily scalable.
Purification Typically straightforward purification by extraction and chromatography.Requires purification after each step.

Synthetic Route 1: Reduction of Ethyl 2-methyl-1,3-thiazole-5-carboxylate

This route involves the direct reduction of the commercially available or readily synthesized ethyl 2-methyl-1,3-thiazole-5-carboxylate using a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄). This method is a straightforward and often high-yielding approach to obtaining the desired alcohol.

A synthesis of a similar compound, (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, via this reduction method resulted in a yield of 85.1%[1].

Experimental Protocol:

To a solution of ethyl 2-methyl-1,3-thiazole-5-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., argon or nitrogen), a solution of lithium aluminum hydride (2 equivalents) in THF is added dropwise. The reaction mixture is stirred at 0°C for 1-2 hours. Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

G cluster_0 Route 1: Reduction of Ester start Ethyl 2-methyl-1,3-thiazole-5-carboxylate reagent1 LiAlH4, THF, 0°C start->reagent1 product This compound reagent1->product

Fig. 1: Workflow for the reduction of ethyl 2-methyl-1,3-thiazole-5-carboxylate.

Synthetic Route 2: Hantzsch Thiazole Synthesis and Subsequent Hydrolysis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring. In this approach, the thiazole ring is first constructed, followed by a subsequent functional group transformation to yield the target alcohol. This route involves two distinct steps: the formation of 2-methyl-5-(chloromethyl)-1,3-thiazole and its subsequent hydrolysis.

Step 1: Hantzsch Synthesis of 2-Methyl-5-(chloromethyl)-1,3-thiazole

This step involves the condensation of thioacetamide with 1,3-dichloroacetone.

To a solution of sodium ethoxide (1 equivalent) in ethanol, thioacetamide (1 equivalent) is added, and the mixture is stirred until the thioacetamide dissolves. 1,3-Dichloroacetone (1 equivalent) is then added dropwise, and the reaction mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the crude 2-methyl-5-(chloromethyl)-1,3-thiazole, which can be purified by distillation or chromatography.

Step 2: Hydrolysis of 2-Methyl-5-(chloromethyl)-1,3-thiazole

The chloromethyl group is then converted to a hydroxymethyl group via a nucleophilic substitution reaction with water.

A mixture of 2-methyl-5-(chloromethyl)-1,3-thiazole (1 equivalent) and water is heated, often with the addition of a base such as sodium carbonate or in a sealed tube under pressure, for several hours. After cooling, the reaction mixture is extracted with an organic solvent. The combined organic extracts are dried and concentrated. The resulting crude this compound is then purified by column chromatography.

G cluster_1 Route 2: Hantzsch Synthesis & Hydrolysis start2a Thioacetamide reagent2a NaOEt, EtOH, Reflux start2a->reagent2a start2b 1,3-Dichloroacetone start2b->reagent2a intermediate 2-Methyl-5-(chloromethyl)-1,3-thiazole reagent2a->intermediate reagent2b H2O, Heat intermediate->reagent2b product2 This compound reagent2b->product2

Fig. 2: Workflow for the Hantzsch synthesis and subsequent hydrolysis.

Conclusion

Both synthetic routes offer viable pathways to this compound. The choice of method will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. The reduction of the corresponding ester is a more direct, one-step process that often provides high yields. The Hantzsch synthesis, while being a two-step process, is a robust and highly adaptable method for creating the thiazole core, which may be advantageous if a variety of substituted thiazoles are desired. Researchers should carefully consider the safety precautions associated with both lithium aluminum hydride and 1,3-dichloroacetone.

References

Benchmarking Purity: A Comparative Guide to Commercially Available (2-Methyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success and drug safety. This guide provides a comprehensive benchmark of commercially available (2-Methyl-1,3-thiazol-5-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. By presenting a comparative analysis of supplier-stated purities and detailing the analytical methodologies for verification, this document aims to empower researchers to make informed decisions when sourcing this vital chemical.

Comparative Purity Analysis

The purity of this compound can vary between suppliers, impacting reaction yields, impurity profiles of subsequent products, and ultimately, the integrity of research data. While a comprehensive, independent comparative study with experimental data is not publicly available, a review of supplier-provided specifications indicates a general purity landscape. The following table summarizes the stated purity levels from various chemical suppliers. It is important to note that this information is based on publicly available data and researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed information.

SupplierProduct NumberStated PurityAnalytical Method Cited
Sigma-AldrichCDS000301Not specified; buyer responsible for purity confirmationNot specified
Santa Cruz Biotechnologysc-255325Not specifiedNot specified
Thermo ScientificAC455550050≥94% (GC)[1]Gas Chromatography (GC)
ChemShuttle12397495%Not specified
Conier Chem&PharmaNot specifiedNot specified

It is evident that Gas Chromatography (GC) is a commonly cited method for purity assessment of thiazole derivatives[1]. However, the lack of universally available, detailed Certificates of Analysis from all suppliers makes a direct, quantitative comparison challenging. Researchers are strongly advised to obtain and scrutinize lot-specific CoAs before purchase, paying close attention to the analytical method used, the determined purity value, and the presence of any identified impurities.

Potential Impurities

The synthesis of this compound, often involving the Hantzsch thiazole synthesis, may introduce several potential impurities.[2] These can include unreacted starting materials, by-products from side reactions, and residual solvents. Common impurities in thiazole synthesis can arise from incomplete reactions or alternative reaction pathways.[3] For instance, precursors like α-haloketones and thioamides, if not fully consumed, could be present in the final product.[2] Researchers should be aware of these potential contaminants and utilize appropriate analytical techniques to ensure their absence.

Experimental Protocols for Purity Determination

To independently verify the purity of this compound, a combination of chromatographic and spectroscopic methods is recommended. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, adapted from established methods for similar small molecules and thiazole derivatives.[4][5][6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying components in a mixture. A stability-indicating HPLC method can effectively separate the main compound from its degradation products and synthesis-related impurities.[4][8]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v).[4] The exact ratio may need to be optimized.

  • Flow Rate: 1.2 mL/min.[4]

  • Injection Volume: 25 µL.[4]

  • Detection Wavelength: 240 nm.[4]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the test sample of this compound in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the main component against the concentration of the calibration standards. Determine the purity of the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis, providing information on the identity and abundance of volatile and semi-volatile compounds.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of polar compounds (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

  • Injector Temperature: 280°C.[7]

  • Oven Temperature Program: Initial temperature of 45°C, ramped to 300°C at a rate of 10°C/min, and held for 5 minutes.[7]

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV, with a scan range of m/z 40-500.

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Analysis: Inject an aliquot of the prepared sample into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The purity can be estimated by the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is an excellent tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity without the need for a specific reference standard of the analyte.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and a precise amount of the internal standard into an NMR tube. Add the deuterated solvent to dissolve both components completely.

  • Data Acquisition: Acquire the ¹H-NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Purity Calculation: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizing the Purity Assessment Workflow

The following diagram illustrates the general workflow for assessing the purity of a commercial chemical standard.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_2 Data Analysis & Reporting A Receive Commercial Sample B Review Certificate of Analysis A->B C Prepare Samples for Analysis (e.g., dissolve in appropriate solvent) B->C D HPLC Analysis C->D E GC-MS Analysis C->E F NMR Analysis C->F G Process Chromatographic and Spectroscopic Data D->G E->G F->G H Calculate Purity G->H I Identify and Quantify Impurities G->I J Generate Final Purity Report H->J I->J

Caption: Workflow for assessing the purity of a chemical standard.

Signaling Pathway for Method Selection

The choice of analytical method often depends on the specific requirements of the research. The following diagram illustrates a decision-making pathway for selecting the appropriate analytical technique.

Method_Selection_Pathway A Need for Purity Assessment B Initial Screening? A->B C High-Throughput Screening? B->C Yes D Need for Impurity Identification? B->D No F HPLC-UV C->F Yes G GC-MS C->G No E Need for Absolute Quantification? D->E No D->G Yes E->F No H qNMR E->H Yes

Caption: Decision pathway for selecting an analytical method.

By utilizing the information and protocols outlined in this guide, researchers can confidently assess the purity of their this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

In-Vitro Testing Protocols for Novel Compounds Derived from (2-Methyl-1,3-thiazol-5-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in-vitro testing protocols for novel compounds derived from the parent structure (2-Methyl-1,3-thiazol-5-yl)methanol. Thiazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties. This document outlines key experimental procedures and presents comparative data to facilitate the evaluation of new chemical entities.

I. Comparative Performance Data

The following tables summarize quantitative data from in-vitro assays for representative thiazole derivatives, offering a baseline for comparison against novel compounds. It is important to note that the specific activity of a novel compound will be dependent on its unique substitutions and overall chemical structure.

Table 1: In-Vitro Cytotoxicity Data (IC50, µM) of Thiazole Derivatives Against Human Cancer Cell Lines
Compound IDMCF-7 (Breast Cancer)HepG2 (Liver Cancer)Reference Compound (Doxorubicin/Staurosporine)
Thiazole Derivative A2.57 ± 0.167.26 ± 0.446.77 ± 0.41 (Staurosporine)
Thiazole Derivative B31.5 ± 1.9151.7 ± 3.136.77 ± 0.41 (Staurosporine)
Thiazole Derivative C28.0 ± 1.6926.8 ± 1.628.4 ± 0.51 (Staurosporine)
Arylidene-hydrazinyl-thiazole 144.40 - 47.63 (% cell survival at 10µM)--
Arylidene-hydrazinyl-thiazole 2-7.90-

*Data is presented as the mean ± standard deviation from multiple independent experiments. Lower IC50 values indicate higher cytotoxic potency.[1][2][3] Note that some data is presented as percent cell survival at a fixed concentration.

Table 2: In-Vitro Anti-Inflammatory Activity of Thiazole Derivatives
Compound IDAssay TypeTargetIC50 (µM) or % InhibitionReference Compound
Thiazole Derivative DCOX-2 InhibitionCOX-20.09-
Thiazole Derivative D5-LOX Inhibition5-LOX0.38-
Nitro-substituted ThiazoleCarrageenan-induced paw edemaIn-vivo modelup to 44% inhibitionNimesulide

*IC50 values represent the concentration required for 50% inhibition of enzyme activity.[4] In-vivo data is included for a broader comparative context.[5]

Table 3: In-Vitro DMPK Parameters for Representative Small Molecules
ParameterAssay TypeValueInterpretation
Metabolic Stability (t½, min)Liver Microsome Stability Assay> 60High Stability
Plasma Protein Binding (% bound)Rapid Equilibrium Dialysis85%Moderate Binding

*These are representative values and will vary significantly between different compounds.

II. Key Experimental Protocols

Detailed methodologies for the primary in-vitro assays are provided below. These protocols can be adapted for the specific requirements of novel this compound derivatives.

In-Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1] Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is directly proportional to the number of viable cells.[1]

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[6] Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

In-Vitro Anti-Inflammatory Assay (COX/LOX Inhibition)

Principle: This assay evaluates the ability of a compound to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[7]

Protocol (General):

  • Enzyme and Substrate Preparation: Prepare solutions of the purified COX-1, COX-2, or 5-LOX enzymes and their respective substrates (e.g., arachidonic acid).

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2) in a suitable buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Termination and Detection: After a specific incubation period, terminate the reaction and measure the product formation using an appropriate method (e.g., spectrophotometry, fluorescence, or ELISA to detect prostaglandins or leukotrienes).[4]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

In-Vitro Metabolic Stability Assay (Liver Microsomes)

Principle: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[8] The rate of disappearance of the parent compound is measured over time.

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (human, rat, or other species), a NADPH-regenerating system (cofactor), and buffer in a 96-well plate.[8][9]

  • Compound Addition: Add the test compound to the incubation mixture at a final concentration typically around 1 µM.[8]

  • Incubation and Sampling: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8][9]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in-vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[9]

In-Vitro Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

Principle: This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to reach its target. Rapid Equilibrium Dialysis (RED) is a common method used for this purpose.[10]

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound.

  • Plasma Spiking: Add the test compound to pooled plasma (human or other species) at the desired concentration.

  • RED Device Setup: Add the spiked plasma to one chamber of the RED device and a protein-free buffer (e.g., PBS) to the other chamber, separated by a semi-permeable membrane.

  • Equilibration: Incubate the RED device at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: Determine the concentration of the compound in both samples using a validated LC-MS/MS method.

  • Data Analysis: The concentration in the buffer chamber represents the unbound drug concentration. Calculate the fraction unbound (fu) and the percentage of protein binding.

III. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by thiazole derivatives and a typical experimental workflow for their in-vitro evaluation.

G cluster_0 Canonical NF-κB Signaling Pathway Inflammatory Stimuli\n(e.g., TNF-α, IL-1β) Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK Complex IKK Complex Inflammatory Stimuli\n(e.g., TNF-α, IL-1β)->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates IκB-NF-κB Complex IκB-NF-κB Complex IKK Complex->IκB-NF-κB Complex phosphorylates IκB Phosphorylated IκB Phosphorylated IκB IκB->Phosphorylated IκB NF-κB\n(p50/p65) NF-κB (p50/p65) Nuclear Translocation Nuclear Translocation NF-κB\n(p50/p65)->Nuclear Translocation IκB-NF-κB Complex->NF-κB\n(p50/p65) releases Ubiquitination & Degradation Ubiquitination & Degradation Phosphorylated IκB->Ubiquitination & Degradation Gene Transcription\n(Pro-inflammatory mediators) Gene Transcription (Pro-inflammatory mediators) Nuclear Translocation->Gene Transcription\n(Pro-inflammatory mediators) Thiazole Derivative Thiazole Derivative Thiazole Derivative->IKK Complex inhibits G cluster_1 Experimental Workflow for In-Vitro Evaluation Start Start Compound Synthesis & Characterization Compound Synthesis & Characterization Start->Compound Synthesis & Characterization Primary Screening Primary Screening Compound Synthesis & Characterization->Primary Screening Cytotoxicity Assays\n(e.g., MTT) Cytotoxicity Assays (e.g., MTT) Primary Screening->Cytotoxicity Assays\n(e.g., MTT) Evaluate Target-Based Assays\n(e.g., Kinase Inhibition) Target-Based Assays (e.g., Kinase Inhibition) Primary Screening->Target-Based Assays\n(e.g., Kinase Inhibition) Evaluate Hit Identification Hit Identification Cytotoxicity Assays\n(e.g., MTT)->Hit Identification Target-Based Assays\n(e.g., Kinase Inhibition)->Hit Identification Secondary Assays Secondary Assays Hit Identification->Secondary Assays Active Compounds Mechanism of Action Studies Mechanism of Action Studies Secondary Assays->Mechanism of Action Studies DMPK Assays DMPK Assays Secondary Assays->DMPK Assays Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization DMPK Assays->Lead Optimization Data Analysis & Reporting Data Analysis & Reporting Lead Optimization->Data Analysis & Reporting

References

Comparative Analysis of (2-Methyl-1,3-thiazol-5-yl)methanol Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the (2-methyl-1,3-thiazol-5-yl)methanol core, with a focus on their anticancer and antimicrobial properties. Due to the absence of a singular, comprehensive SAR study on this specific parent compound, this guide synthesizes data from various studies on structurally related thiazole derivatives to provide valuable insights for drug discovery and development.

Anticancer Activity of Thiazole Analogs

Numerous studies have demonstrated the potential of thiazole derivatives as anticancer agents. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against different cancer cell lines. The data is compiled from multiple sources to facilitate a comparative analysis of how structural modifications on the thiazole ring influence anticancer potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 2-(4-chlorophenyl)-4-methyl-5-acetylthiazoleMCF-72.57 ± 0.16[1]
HepG27.26 ± 0.44[1]
2 2-(4-bromophenyl)-4-methyl-5-acetylthiazoleMCF-731.5 ± 1.91[1]
HepG251.7 ± 3.13[1]
3 2-(4-hydroxyphenyl)-4-methyl-5-acetylthiazoleMCF-7>100[1]
HepG2>100[1]
4 Thiazolyl-pyrazole derivativeHepG-22.20 ± 0.13[2]
5 Thiazolyl-pyrazole derivativeHepG-212.5 ± 0.97[2]
6 Thiazole-5-carboxamide derivativeA-549, Bel7402, HCT-8Moderate Activity[3]

Note: The structures for compounds 4, 5, and 6 are complex and described in detail in the cited references.

From the presented data, a preliminary SAR can be inferred. For instance, the substitution on the phenyl ring at the 2-position of the thiazole core significantly impacts cytotoxicity. Halogen substitutions, particularly chlorine (Compound 1), appear to enhance anticancer activity against MCF-7 and HepG2 cell lines compared to a hydroxyl group (Compound 3), which shows no activity.[1] Bromine substitution (Compound 2) results in a considerable loss of potency.[1] Furthermore, the fusion of a pyrazole moiety to the thiazole core can lead to potent anticancer agents, as seen in compounds 4 and 5.[2]

Antimicrobial Activity of Thiazole Analogs

Thiazole derivatives have also been extensively investigated for their antimicrobial properties against a spectrum of bacteria and fungi. The structural modifications on the thiazole ring play a crucial role in determining the potency and spectrum of their antimicrobial activity.

The following table presents the minimum inhibitory concentration (MIC) values of various thiazole analogs against different microbial strains. This comparative data highlights the structural features that contribute to enhanced antimicrobial efficacy.

Compound IDStructureMicrobial StrainMIC (µg/mL)Reference
7 2-phenylacetamido-thiazole derivativeE. coli1.56 - 6.25[4]
P. aeruginosa1.56 - 6.25[4]
B. subtilis1.56 - 6.25[4]
S. aureus1.56 - 6.25[4]
8 2,5-dichloro thienyl-substituted thiazoleS. aureus6.25 - 12.5[4]
E. coli6.25 - 12.5[4]
K. pneumoniae6.25 - 12.5[4]
P. aeruginosa6.25 - 12.5[4]
9 Thiazole aminoguanidine derivative (4i)MRSA1-2[5]
E. coli1-2[5]
10 2,4-disubstituted 1,3-thiazole with nitro groupB. subtilis4.51[6]
E. coli3.92-4.23[6]

Note: The structures for compounds 7, 8, 9, and 10 are detailed in the cited references.

The antimicrobial data suggests that diverse substitutions on the thiazole ring can lead to potent antibacterial and antifungal agents. For example, a 2-phenylacetamido-thiazole derivative (Compound 7) exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4] The introduction of a 2,5-dichloro thienyl moiety (Compound 8) also results in good antimicrobial activity.[4] Furthermore, thiazole aminoguanidines, such as compound 4i, have shown excellent potency against resistant strains like MRSA and E. coli.[5] The presence of a nitro group on a phenyl substituent at the 2-position of the thiazole ring (Compound 10) also appears to be favorable for antibacterial activity.[6]

Experimental Protocols

Detailed experimental procedures are essential for the accurate interpretation and replication of SAR studies. Below are generalized protocols for common assays used in the evaluation of the anticancer and antimicrobial activities of thiazole analogs, based on methodologies described in the cited literature.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Agar Well-Diffusion Method for Antimicrobial Susceptibility

This method is used to determine the antimicrobial activity of a compound by measuring the zone of inhibition.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.

  • Well Preparation: Create wells of a specific diameter in the agar plate using a sterile borer.

  • Compound Application: Add a defined volume of the test compound solution at different concentrations into the wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these analogs is crucial for rational drug design. Thiazole derivatives have been shown to modulate several key signaling pathways involved in cell survival and proliferation.

Apoptosis Signaling Pathway

Many cytotoxic thiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Generalized apoptosis signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development. Some thiazole derivatives have been shown to inhibit this pathway.[7][8]

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) Bind PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activate PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activate mTOR mTOR Akt->mTOR Activate Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway is a validated strategy in cancer therapy.

VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

References

Comparative analysis of catalysts for thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. The efficient synthesis of this heterocyclic motif is paramount, with the choice of catalyst playing a pivotal role in determining reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of various catalysts employed in thiazole synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable catalytic system for your research and development needs.

Performance Comparison of Thiazole Synthesis Catalysts

The following table summarizes the performance of various catalysts in the synthesis of thiazole derivatives, highlighting key metrics such as yield, reaction time, and temperature. This data has been compiled from various studies to provide a comparative overview.

Catalyst TypeCatalystReactionSubstratesSolventTemp. (°C)Time (h)Yield (%)Reference
Heterogeneous NiFe2O4 NanoparticlesOne-pot, three-componentα-halocarbonyl, thiosemicarbazide, anhydridesEthanol:Water (1:1)750.75-1up to 90[1][2]
Homogeneous [Ir(cod)Cl]2Ylide Insertionβ-ketosulfoxonium ylide, thioamideDCE8024up to 95[3][4]
Homogeneous Copper(I) iodideCyclizationOximes, anhydrides, KSCNToluene12024up to 85[5]
Homogeneous Palladium(II) acetateFrom vinyl azidesSubstituted vinyl azides, KSCNn-propanol8012-[5]
Homogeneous Iron(III) bromideFrom vinyl azidesSubstituted vinyl azides, KSCNAcetonitrile8012-[5]
Heterogeneous Silica Supported Tungstosilisic AcidHantzsch Synthesis3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes- (ultrasonic)RT279-90[6][7]
Biocatalyst Chitosan Hydrogel (PIBTU-CS)CondensationThiosemicarbazone, hydrazonoyl halides- (ultrasonic)--High[8]

Note: Yields and reaction conditions can vary significantly with the specific substrates used. The data presented here is for representative examples from the cited literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

NiFe2O4 Nanoparticle-Catalyzed One-Pot Synthesis of Thiazoles[1][2]

This protocol describes a green and efficient one-pot, three-component synthesis of thiazole scaffolds.

Catalyst Preparation (Sol-Gel Method): NiFe2O4 nanoparticles can be synthesized via a sol-gel method as reported in the literature.[9][10]

General Synthetic Procedure:

  • In a round-bottom flask, combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and the respective anhydride (1 mmol).

  • Add NiFe2O4 nanoparticles (5 mg) and 5 mL of an ethanol:water (1:1) solvent system.

  • Heat the reaction mixture at 75 °C for 45–60 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product, wash with water, and dry.

  • Purify the crude product by recrystallization from absolute ethanol.

Iridium-Catalyzed Synthesis of Thiazoles via Sulfur Ylide Insertion[3][4][11]

This method offers a broad substrate tolerance under mild conditions.

General Synthetic Procedure:

  • To a reaction vessel, add the β-ketosulfoxonium ylide (1.0 eq, 0.408 mmol), the thioamide (1.5 eq, 0.612 mmol), and 1,2-dichloroethane (DCE, 1 mL).

  • Heat the mixture to 80 °C.

  • Add [Ir(cod)Cl]2 (27.4 mg, 10 mol%, 0.041 mmol) to the heated mixture.

  • Stir the resulting mixture for 24 hours at 80 °C.

  • After 24 hours, cool the reaction to ambient temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by automated column chromatography to obtain the desired thiazole derivative.

Copper-Catalyzed Synthesis of Thiazoles from Oximes[5]

This protocol outlines a copper-catalyzed cyclization reaction.

General Synthetic Procedure:

  • In a reaction tube, place the oxime (0.2 mmol), anhydride (0.4 mmol), and potassium thiocyanate (KSCN, 0.4 mmol).

  • Add Copper(I) iodide (CuI, 10 mol%).

  • Add toluene (2 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, concentrate the mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the thiazole product.

Reaction Pathways and Experimental Workflows

Visual representations of the synthetic pathways and experimental workflows provide a clearer understanding of the processes involved.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants alpha_haloketone α-Haloketone intermediate Thiazolinium Intermediate alpha_haloketone->intermediate thioamide Thioamide thioamide->intermediate thiazole Thiazole Product intermediate->thiazole Cyclization & Aromatization catalyst Catalyst (e.g., SiW/SiO2) catalyst->intermediate heat_ultrasound Heat or Ultrasound heat_ultrasound->intermediate

Caption: Generalized Hantzsch thiazole synthesis pathway.

One_Pot_Thiazole_Synthesis_Workflow start Combine Reactants: α-halocarbonyl, thiosemicarbazide, anhydride add_catalyst Add NiFe2O4 Nanoparticles start->add_catalyst add_solvent Add Ethanol:Water (1:1) add_catalyst->add_solvent reaction Heat at 75°C (45-60 min) add_solvent->reaction monitoring Monitor by TLC reaction->monitoring workup Cool, Filter, Wash with Water monitoring->workup Reaction Complete purification Recrystallize from Ethanol workup->purification product Pure Thiazole Product purification->product

Caption: Experimental workflow for NiFe2O4 catalyzed synthesis.

Catalyst_Comparison_Logic catalyst_choice Catalyst Selection Homogeneous (e.g., Ir, Cu, Pd) Heterogeneous (e.g., NiFe2O4) Biocatalyst (e.g., Chitosan) reaction_conditions Reaction Parameters Temperature Time Solvent Substrate Scope catalyst_choice->reaction_conditions performance_metrics Performance Outcome Yield (%) Purity Ease of Workup Catalyst Recyclability reaction_conditions->performance_metrics decision Optimal Catalyst performance_metrics->decision

Caption: Logical flow for selecting an optimal catalyst.

References

Safety Operating Guide

Proper Disposal of (2-Methyl-1,3-thiazol-5-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of (2-Methyl-1,3-thiazol-5-yl)methanol, a compound that requires careful handling due to its potential hazards.

Hazard Assessment and Safety Precautions

This compound is classified as a chemical that causes serious eye damage[1]. Due to its structural similarity to other thiazole and methanol-containing compounds, it should be handled with caution, assuming potential for flammability and toxicity. Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[2].

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected and segregated based on its physical state.

  • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof container clearly labeled as "Hazardous Waste". Do not mix this waste with other incompatible waste streams[1][3].

  • Solid Waste: Any materials contaminated with this compound, such as gloves, pipette tips, and absorbent paper, must be collected as solid hazardous waste in a separate, clearly labeled container[1][2].

  • Empty Containers: The first rinse of any container that held this compound must be collected as hazardous waste. For containers of highly toxic materials, the first three rinses must be collected[4]. After thorough rinsing, the container can be disposed of according to institutional policies, which may include recycling after defacing the label[2].

Step-by-Step Disposal Procedure

  • Container Labeling: All waste containers must be accurately labeled with the full chemical name "this compound", the concentration, and the words "Hazardous Waste"[3][5]. The date when waste is first added to the container should also be included[3].

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from heat, sparks, and open flames[3][6]. Ensure containers are kept tightly closed except when adding waste[5][7].

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[1][6][8]. Never dispose of this compound down the drain or in regular trash[9].

  • Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation. For small spills, use an inert absorbent material like vermiculite or sand to contain it. Collect the absorbed material and any contaminated items into a sealed container for disposal as hazardous waste. Report the spill to your laboratory supervisor and EHS department[3].

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound with detailed quantitative data was not found, the following table summarizes relevant hazard information based on structurally similar compounds and general hazardous waste regulations.

ParameterValue/ClassificationSource/Regulation
GHS Classification Causes serious eye damage (H318)PubChem[1]
Methanol RCRA ID U154 (Ignitable, Toxic)US EPA[10]
Methanol Exposure Limit (TWA) 200 ppmACGIH
Methanol Exposure Limit (STEL) 250 ppmACGIH

Disposal Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generation This compound waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Pure or in solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated materials) waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid rinse_container Rinse Container (Collect first rinse as hazardous waste) empty_container->rinse_container store Store in Designated Satellite Accumulation Area collect_liquid->store collect_solid->store rinse_container->store disposal Arrange for Pickup by EHS or Licensed Contractor store->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (2-Methyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (2-Methyl-1,3-thiazol-5-yl)methanol. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

To minimize exposure and mitigate risks, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound, based on safety data for the compound and structurally similar thiazole derivatives.[1]

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing.[2]This compound is known to cause serious eye damage.[3] Goggles provide direct protection, while a face shield offers a broader barrier.
Hand Protection Disposable, powder-free nitrile gloves. For prolonged contact or splash risk, consider double-gloving or using thicker, chemical-resistant gloves.[1]Nitrile gloves provide good short-term protection. After use, hands should be washed and dried thoroughly.[4]
Body Protection A laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron is advised.[1]Protects personal clothing from contamination.[1]
Respiratory Protection Handle in a well-ventilated area, preferably a chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.Thiazole derivatives can cause respiratory irritation.[1]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[1]Protects feet from spills and falling objects.[1]

Experimental Protocols: Handling and Disposal

Safe Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that eyewash stations and safety showers are in close proximity and readily accessible.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[5] Contaminated clothing should be removed immediately and laundered before reuse.[5]

  • Preventing Contact: Wear the appropriate PPE as detailed in the table above to prevent direct contact with skin, eyes, and clothing.[5] Avoid generating dust and aerosols.[5]

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][5] Keep it segregated from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan:

  • Waste Collection: Dispose of waste in a designated, labeled, and sealed container specifically for chemical waste.[1] Do not mix with other waste streams.[1]

  • Container Disposal: Empty containers should be handled as if they contain the product.[1]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[1][2]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_chemical Handle this compound prep_setup->handle_chemical dispose_waste Collect Waste in Labeled Container handle_chemical->dispose_waste cleanup_decontaminate Decontaminate Work Area handle_chemical->cleanup_decontaminate dispose_container Handle Empty Container as Hazardous dispose_waste->dispose_container dispose_final Dispose via EHS Guidelines dispose_container->dispose_final cleanup_ppe Doff PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.